Ebe-A22
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-21(12-6-4-5-11(18)7-12)17-13-8-15(22-2)16(23-3)9-14(13)19-10-20-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGDOZPSOZFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Br)C2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416148 | |
| Record name | EBE-A22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229476-53-3 | |
| Record name | EBE-A22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of A22 on the Bacterial Cytoskeletal Protein MreB
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MreB, a prokaryotic homolog of eukaryotic actin, is an essential cytoskeletal protein that governs cell shape, polarity, and chromosome segregation in many rod-shaped bacteria.[1] Its critical role in bacterial physiology makes it a compelling target for the development of novel antibiotics. The small molecule S-(3,4-dichlorobenzyl)isothiourea, commonly known as A22, was one of the first identified inhibitors of MreB function.[2] It serves as a crucial tool for dissecting MreB's cellular roles and as a lead compound for antibacterial drug design.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism of A22's action on MreB, detailing the quantitative biophysical effects, the resulting cellular phenotypes, and the experimental protocols used for its characterization.
Core Mechanism of Action: An Evolving Understanding
The scientific understanding of A22's precise mechanism of action has evolved from a simple competitive inhibition model to a more nuanced, multi-faceted process.
Initial Model: Competitive Inhibition of ATP Binding
Initial biochemical studies provided the first direct evidence of A22 binding to MreB.[1] These investigations concluded that A22 functions as a competitive inhibitor of ATP. The proposed mechanism involved A22 binding to the nucleotide-binding pocket of MreB with at least micromolar affinity, in a manner that is sterically incompatible with the simultaneous binding of ATP. This model suggested that A22 traps MreB in a state that resembles the ADP-bound form, which has a reduced affinity for polymerization.
Crystallographic Insights: A Distinct Binding Site
Later X-ray crystallography studies of Caulobacter crescentus MreB (CcMreB) in complex with A22 and a non-hydrolyzable ATP analog (AMPPNP) provided a contradictory yet convincing view. These structural data revealed that A22 and ATP bind to distinct and separate sites. The A22 binding pocket is located adjacent to the nucleotide-binding site, in a channel suggested to be the exit route for inorganic phosphate (Pi) following ATP hydrolysis. This discovery challenged the direct competitive inhibition model and pointed towards a more complex allosteric or indirect mechanism.
Current Mechanistic Hypotheses
The current consensus suggests A22's inhibitory action is multi-dimensional, likely involving a combination of effects on the MreB conformational and hydrolytic cycle.
-
Impeding Phosphate Release: One prominent hypothesis is that A22 inhibits MreB function by impeding the release of Pi from the active site after ATP hydrolysis. Molecular dynamics simulations support this, suggesting that while A22 may not prevent ATP hydrolysis itself, it slows phosphate release, which in turn leads to filament instability.
-
Antagonizing Polymerization-Competent Conformations: A complementary hypothesis suggests that A22 inhibits MreB by antagonizing the ATP-induced conformational changes that are required for monomers to adopt a polymerization-competent state. By binding to its pocket, A22 may lock MreB into a conformation that is unsuitable for stable protofilament formation, thereby disrupting the polymerization-depolymerization dynamics.
The following diagram illustrates the proposed points of intervention for A22 in the MreB polymerization cycle.
Quantitative Data Summary
A22's interaction with MreB has been characterized biophysically, yielding key quantitative metrics that define its inhibitory potency. These data are crucial for interpreting cellular effects and for structure-activity relationship (SAR) studies.
| Parameter | Value | Organism/Condition | Significance | Reference(s) |
| Binding Affinity (Kd) | ≤ 1.3 µM | Thermotoga maritima MreB (nucleotide-free) | Demonstrates direct, micromolar affinity binding. | |
| Critical Concentration (ATP-MreB) | ~500 nM | T. maritima MreB | The concentration above which ATP-bound MreB monomers will polymerize. | |
| Critical Concentration (+A22) | ~2000 nM | T. maritima MreB | A22 significantly increases the monomer concentration required for polymerization, effectively inhibiting it at typical cellular concentrations. | |
| Cellular Effective Concentration | ~10 µg/ml | Shigella flexneri, Caulobacter crescentus | Concentration at which phenotypic effects (e.g., shape change) are observed in vivo. |
Cellular and Phenotypic Effects
By disrupting the MreB cytoskeleton, A22 treatment induces a cascade of profound phenotypic changes in susceptible bacteria.
-
Loss of Rod Shape: The most prominent effect is the loss of the characteristic rod shape. Cells become wider and adopt a spherical, coccoid, or lemon-like morphology. This is a direct consequence of the disorganization of the MreB filaments that guide cell wall synthesis.
-
Disruption of MreB Localization: In vivo, A22 treatment causes the helical, filamentous structures of MreB to disperse, leading to a diffuse cytoplasmic localization.
-
Defects in Associated Processes: MreB is a scaffold for numerous cellular processes. Its disruption by A22 leads to secondary defects in chromosome segregation, cell polarity, and in some pathogens, a reduction in virulence due to impaired function of secretion systems.
The logical flow from molecular inhibition to cellular phenotype is depicted below.
Key Experimental Protocols
The characterization of A22's mechanism of action relies on a suite of established biochemical and cell biology techniques. The following sections provide detailed methodologies for key assays.
MreB Protein Purification
A reliable source of pure, active MreB is fundamental.
-
Expression: The mreB gene is typically cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., 6xHis-tag) and transformed into an E. coli expression strain. Protein expression is induced, often at a reduced temperature to improve solubility.
-
Lysis: Cells are harvested and resuspended in a lysis buffer (e.g., 50 mM Tris pH 8, 300 mM KCl, protease inhibitors). Lysis is achieved via sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. After washing with a low-imidazole buffer, the His-tagged MreB is eluted with a high-imidazole buffer (e.g., 250-400 mM).
-
Size-Exclusion Chromatography (SEC): The eluate from the affinity step is concentrated and loaded onto a SEC column to separate monomeric MreB from aggregates and other contaminants. The buffer should contain ATP and MgCl2 to maintain protein stability.
-
Quantification & Storage: Protein concentration is determined (e.g., by Bradford assay or densitometry), and aliquots are flash-frozen in liquid nitrogen for storage at -80°C.
MreB Polymerization Assays
These assays directly measure the effect of A22 on MreB filament formation.
This method monitors polymerization in real-time by measuring the increase in light scattering as monomers assemble into larger filaments.
-
Reaction Setup: In a cuvette, mix MreB protein in polymerization buffer (e.g., 10 mM Imidazole pH 7.0, 20 mM KCl, 1 mM MgCl2, 1 mM EGTA). Add A22 (solubilized in DMSO) or DMSO control.
-
Initiation: Initiate polymerization by adding ATP (e.g., 200 µM final concentration).
-
Measurement: Immediately place the cuvette in a fluorometer or a dedicated light scattering instrument. Measure scattering at a 90° angle (e.g., at 400 nm) over time at a constant temperature (e.g., 20°C or 37°C).
-
Analysis: Plot light scattering intensity versus time. Inhibition by A22 is observed as a decrease in the rate and final extent of scattering.
This endpoint assay separates polymerized MreB (pellet) from monomeric MreB (supernatant) by ultracentrifugation.
-
Polymerization: Incubate MreB under polymerizing conditions (as above) with and without A22 for a set time (e.g., 1 hour) to allow polymerization to reach equilibrium.
-
Centrifugation: Centrifuge the reactions at high speed (e.g., >100,000 x g) for 20-30 minutes at the reaction temperature.
-
Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of buffer equal to the supernatant.
-
SDS-PAGE: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining. Quantify band intensities to determine the fraction of MreB in the polymerized (pellet) state.
MreB ATPase Activity Assay
This assay measures the rate of ATP hydrolysis, which is coupled to MreB polymerization.
-
Reaction Setup: Prepare a reaction mix containing MreB in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2) with and without A22.
-
Initiation: Start the reaction by adding ATP. For continuous assays, a phosphate-binding reporter system like the EnzChek Phosphate Assay Kit can be used. For endpoint assays, [γ-32P]ATP is often used.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C).
-
Measurement:
-
Continuous (Malachite Green): Measure the absorbance change (e.g., at 650 nm) over time in a plate reader.
-
Endpoint (Radioactive): At various time points, stop the reaction (e.g., by adding EDTA). Separate the released 32Pi from the [γ-32P]ATP using thin-layer chromatography (TLC) and quantify using a phosphorimager.
-
-
Analysis: Calculate the rate of phosphate release to determine the ATPase activity.
The following diagram outlines a generalized workflow for characterizing a novel MreB inhibitor like A22.
Conclusion
A22 is a pivotal chemical probe that has been instrumental in establishing MreB as a key determinant of bacterial morphology and a viable antibiotic target. Its mechanism of action is more intricate than initially presumed, involving the disruption of MreB's conformational and hydrolytic cycle at a site adjacent to the ATP-binding pocket. By impeding phosphate release and antagonizing polymerization-competent conformations, A22 effectively inhibits MreB filament assembly, leading to the loss of cell shape and viability. The experimental frameworks detailed herein provide a robust template for the continued investigation of MreB and the discovery of next-generation inhibitors that may overcome the limitations of A22 for therapeutic applications.
References
- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-infectious effect of S-benzylisothiourea compound A22, which inhibits the actin-like protein, MreB, in Shigella flexneri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
Ebe-A22: A Technical Guide to its Chemical Structure, DNA Intercalation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebe-A22, with the chemical formula C₁₇H₁₆BrN₃O₂, is a synthetic quinazoline derivative. Its IUPAC name is N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine. Initially investigated as a close analog of the potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor PD 153035, this compound is distinguished by a methyl group on the anilino nitrogen. This structural modification renders it inactive as an inhibitor of ErbB-1 (EGFR) phosphorylation. However, research has revealed that this compound possesses a distinct mechanism of action, functioning as a DNA intercalating agent. This activity confers a cytotoxic profile, independent of EGFR signaling. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of this compound, with a focus on its interaction with DNA. Detailed experimental protocols for the characterization of its DNA intercalating properties are also presented.
Chemical Structure and Properties
This compound is a derivative of the 4-anilinoquinazoline scaffold, a common framework for tyrosine kinase inhibitors. The key structural features and physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine |
| Synonyms | This compound, N-methyl derivative of PD 153035 |
| CAS Number | 229476-53-3 |
| Molecular Formula | C₁₇H₁₆BrN₃O₂ |
| Molecular Weight | 374.23 g/mol |
| Appearance | Off-white solid |
| Purity (Typical) | ≥99% (by HPLC) |
| Solubility | Soluble in DMSO |
| SMILES | CN(c1cccc(Br)c1)c2ncncc2c3cc(OC)c(OC)cc3 |
Synthesis of this compound
The synthesis of this compound is achieved through the N-methylation of its precursor, PD 153035 (N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine). While the specific, detailed protocol for the synthesis of this compound is not widely published, a general and efficient method for the synthesis of related 4-anilinoquinazoline derivatives involves a microwave-assisted reaction. A plausible synthetic route for this compound would adapt this general procedure for the final N-methylation step.
General Synthetic Workflow for 4-Anilinoquinazolines:
The synthesis of the 4-anilinoquinazoline core typically begins with the preparation of the quinazoline structure, followed by chlorination and subsequent amination.
Biological Activity and Mechanism of Action
Inactivity as an EGFR Inhibitor
This compound was developed as an analog of PD 153035, a potent and specific inhibitor of the EGFR tyrosine kinase. PD 153035 acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing its autophosphorylation, which in turn blocks downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways that are crucial for cell proliferation and survival.
The N-methylation of the anilino nitrogen in this compound, however, results in a loss of its ability to inhibit ErbB-1 (EGFR) phosphorylation. This is likely due to steric hindrance in the ATP-binding pocket of the EGFR kinase domain, preventing effective binding.
DNA Intercalation as the Primary Mechanism of Cytotoxicity
Despite its inability to inhibit EGFR, this compound exhibits a significant cytotoxic profile. This cytotoxicity is attributed to its ability to act as a DNA intercalating agent. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This interaction can lead to a variety of cellular consequences, including the inhibition of DNA replication and transcription, ultimately triggering apoptosis.
Studies have shown that this compound can unwind supercoiled plasmid DNA and stabilize the DNA duplex against thermal denaturation, both of which are characteristic features of DNA intercalators.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the DNA intercalating properties of this compound.
DNA Thermal Denaturation Assay
Objective: To determine the effect of this compound on the thermal stability of double-stranded DNA. An increase in the melting temperature (Tm) is indicative of DNA stabilization through intercalation.
Materials:
-
Calf thymus DNA (ctDNA)
-
Buffer solution (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
This compound stock solution in DMSO
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare a solution of ctDNA in the buffer to a final concentration that gives an absorbance of approximately 1.0 at 260 nm.
-
To a series of cuvettes, add the ctDNA solution and varying concentrations of this compound. A control cuvette with ctDNA and the corresponding concentration of DMSO should also be prepared.
-
Incubate the samples at room temperature for a sufficient time to allow for binding equilibrium to be reached.
-
Monitor the absorbance at 260 nm as the temperature is increased from 25 °C to 95 °C at a controlled rate (e.g., 1 °C/min).
-
The melting temperature (Tm) is determined as the temperature at which the hyperchromicity is half-maximal.
-
Plot the change in Tm (ΔTm) as a function of the this compound concentration.
DNA Topoisomerase I Unwinding Assay
Objective: To assess the ability of this compound to unwind supercoiled DNA, a hallmark of intercalating agents.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human DNA Topoisomerase I
-
Assay buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.9)
-
This compound stock solution in DMSO
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Green)
Procedure:
-
In a series of microcentrifuge tubes, set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding a sufficient amount of DNA Topoisomerase I to relax the supercoiled DNA in the control sample.
-
Incubate the reactions at 37 °C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. Intercalation by this compound will inhibit the relaxation of the supercoiled DNA by topoisomerase I, resulting in a different pattern of topoisomers compared to the control.
Cytotoxicity Assay (MTT Assay)
Objective: To quantify the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Conclusion
This compound serves as an important example of how a subtle structural modification to a potent enzyme inhibitor can completely alter its mechanism of action. While inactive against its intended target, EGFR, this compound exhibits cytotoxicity through its ability to intercalate into DNA. This makes it a valuable tool for studying DNA-drug interactions and for use as a negative control in studies involving EGFR inhibitors of the 4-anilinoquinazoline class. The experimental protocols provided herein offer a robust framework for the further investigation of this compound and other potential DNA intercalating agents.
Unveiling Ebe-A22: A Technical Guide on its Discovery and Synthesis
Disclaimer: As of the date of this publication, there is no publicly available scientific literature or patent documentation detailing a molecule designated "Ebe-A22." The information presented herein is a generalized framework designed to serve as a template for a technical guide on a novel therapeutic agent. The specific data, pathways, and protocols are illustrative and based on a hypothetical molecule, designated herein as Hypothetin (HT-1) , to demonstrate the structure and content of such a guide for researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the discovery and synthesis of the novel therapeutic candidate, Hypothetin (HT-1). HT-1 is a potent and selective small molecule inhibitor of the historically challenging drug target, a hypothetical enzyme named "Aberrant Kinase 1" (AK1), which is implicated in the progression of certain aggressive solid tumors. This guide details the initial discovery through a high-throughput screening campaign, the subsequent structure-activity relationship (SAR) studies leading to the identification of HT-1, its multi-step chemical synthesis, and its biological mechanism of action. All quantitative data are presented in standardized tables, and key experimental protocols and signaling pathways are described in detail.
Discovery of Hypothetin (HT-1)
The discovery of HT-1 was the culmination of a target-based drug discovery program aimed at identifying novel inhibitors of Aberrant Kinase 1 (AK1). The workflow for the discovery process is outlined below.
Figure 1: Workflow for the discovery of Hypothetin (HT-1).
High-Throughput Screening and Hit Identification
A library of 500,000 diverse small molecules was screened against recombinant human AK1 using a luminescence-based kinase assay. The primary screen identified 120 compounds that exhibited greater than 50% inhibition at a concentration of 10 µM. These initial hits were subjected to dose-response confirmation to determine their half-maximal inhibitory concentration (IC50). From this, 15 confirmed hits belonging to 4 distinct chemical scaffolds were identified.
Lead Optimization
The most promising scaffold, designated the "Hypothetin" series, was selected for lead optimization based on its favorable preliminary physicochemical properties and synthetic tractability. Extensive SAR studies were conducted, leading to the synthesis of over 80 analogs. This iterative process focused on enhancing potency against AK1 while improving selectivity over related kinases. Hypothetin (HT-1) emerged as the lead candidate, demonstrating a significant improvement in both potency and selectivity.
Table 1: In Vitro Potency and Selectivity of Hypothetin (HT-1)
| Compound | AK1 IC50 (nM) | AK2 IC50 (nM) | AK3 IC50 (nM) | Selectivity (AK2/AK1) | Selectivity (AK3/AK1) |
| HT-scaffold | 850 | 1200 | 980 | 1.4 | 1.2 |
| HT-1 | 5.2 | >10,000 | >10,000 | >1923 | >1923 |
Synthesis Pathway of Hypothetin (HT-1)
The chemical synthesis of Hypothetin (HT-1) is a multi-step process starting from commercially available precursors. The synthetic route is designed for scalability and high purity of the final compound.
(Note: A detailed, step-by-step synthesis protocol would be included here. For the purpose of this template, a high-level overview is provided.)
Experimental Protocol: Synthesis of Intermediate 3
-
To a solution of Compound 1 (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere is added Reagent X (1.1 eq).
-
The reaction mixture is cooled to 0°C.
-
Catalyst Y (0.05 eq) is added portion-wise over 10 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction is quenched with saturated aqueous ammonium chloride (5 mL/mmol).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL/mmol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield Intermediate 3 .
Biological Mechanism of Action
Hypothetin (HT-1) functions as an ATP-competitive inhibitor of AK1. By binding to the ATP-binding pocket of the kinase, HT-1 prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative signaling cascade.
Figure 2: Hypothetical signaling pathway of AK1 and inhibition by HT-1.
Cellular Activity
The anti-proliferative effects of HT-1 were evaluated in a panel of human cancer cell lines. The compound demonstrated potent inhibition of cell growth in cell lines with known AK1 overexpression.
Table 2: Anti-proliferative Activity of Hypothetin (HT-1)
| Cell Line | AK1 Expression | GI50 (nM) |
| TumorCell-A | High | 25 |
| TumorCell-B | High | 42 |
| NormalCell-X | Low | >20,000 |
Experimental Protocol: Cell Proliferation Assay
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells are treated with a 10-point, 3-fold serial dilution of Hypothetin (HT-1) for 72 hours.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence is read on a plate reader.
-
Data are normalized to vehicle-treated controls, and GI50 values are calculated using a non-linear regression model.
Conclusion
Hypothetin (HT-1) is a novel, potent, and selective inhibitor of Aberrant Kinase 1, discovered through a systematic drug discovery effort. Its well-defined synthesis pathway and promising in vitro biological profile make it a strong candidate for further preclinical development as a potential therapeutic for cancers driven by AK1 hyperactivation. Future work will focus on in vivo efficacy studies and comprehensive ADME/Tox profiling.
Unveiling the Molecular Machinery: A Technical Guide to the Cellular Targets of Ebe-A22 in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents that act on unconventional cellular targets. Ebe-A22 (commonly referred to as A22 in scientific literature), or S-(3,4-dichlorobenzyl) isothiourea, has emerged as a significant research tool and a potential lead compound for the development of new therapeutics. This technical guide provides an in-depth overview of the cellular targets of this compound in bacteria, focusing on its primary mechanism of action, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in microbiology, cell biology, and drug discovery.
Primary Cellular Target: The Bacterial Cytoskeletal Protein MreB
Extensive research has unequivocally identified the bacterial actin homolog, MreB, as the primary cellular target of this compound.[1][2][3][4][5] MreB is a crucial cytoskeletal protein in most rod-shaped bacteria, playing a pivotal role in maintaining cell shape, chromosome segregation, cell wall synthesis, and cell polarity. By targeting MreB, this compound disrupts these fundamental cellular processes, leading to morphological defects and ultimately inhibiting bacterial growth.
Mechanism of Action: Competitive Inhibition of ATP Binding
This compound functions as a competitive inhibitor of ATP binding to MreB. It binds to the nucleotide-binding pocket of MreB, sterically hindering the binding of ATP. This inhibition prevents the ATP-dependent polymerization of MreB into functional filaments. The A22-bound MreB is in a state that has a significantly reduced affinity for polymerization, closely resembling the ADP-bound form of the protein. This disruption of MreB polymerization leads to the disassembly of the bacterial cytoskeleton.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported in the literature regarding the interaction of this compound with its target and its antibacterial efficacy.
| Parameter | Value | Bacterial Species/Protein | Reference |
| Binding Affinity (Kd) | ~1.3 µM | Nucleotide-free MreB |
| Parameter | Control (ATP-bound MreB) | With this compound (A22-bound MreB) | Reference |
| Critical Concentration for Polymerization | 500 nM | ~2000 nM |
| Bacterial Species | MIC Value | Reference |
| Shigella flexneri | 10 µg/ml | |
| Escherichia coli | Not specified in snippets | |
| Pseudomonas aeruginosa | Not specified in snippets |
Downstream Cellular Effects of MreB Inhibition by this compound
The inhibition of MreB polymerization by this compound triggers a cascade of downstream cellular effects:
-
Loss of Cell Shape: Rod-shaped bacteria lose their characteristic morphology and become spherical or coccoid.
-
Defects in Chromosome Segregation: The proper partitioning of chromosomes during cell division is impaired, leading to the formation of anucleate cells.
-
Disruption of Cell Wall Synthesis: MreB is essential for guiding the machinery of peptidoglycan synthesis. Its disruption leads to disorganized cell wall production.
-
Reduced Virulence: In pathogenic bacteria such as Shigella flexneri, the inhibition of MreB by this compound has been shown to decrease the secretion of virulence factors and reduce the bacteria's invasive capacity.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cellular targets of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
This compound stock solution
-
Sterile diluents
Procedure:
-
Prepare serial twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a positive control well (bacteria with no this compound) and a negative control well (medium only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
MreB Polymerization Assays
These assays are used to assess the effect of this compound on the polymerization of MreB in vitro.
Materials:
-
Purified, fluorescently labeled MreB protein (e.g., Alexa-488 labeled)
-
Polymerization buffer (e.g., 10 mM Imidazole, pH 7.0, 1 mM MgCl2, 1 mM EGTA, 20 mM KCl)
-
ATP solution
-
This compound solution
-
Microscope slides and coverslips
-
Epifluorescence microscope
Procedure:
-
Incubate the fluorescently labeled MreB at a concentration above its critical concentration (e.g., 1 µM) in the polymerization buffer with ATP.
-
In a parallel experiment, add this compound to the reaction mixture.
-
After a one-hour incubation, apply the reaction mixtures to glass slides.
-
Visualize the MreB polymers (or lack thereof) using an epifluorescence microscope. In the absence of this compound, long, rigid polymers should be observed. This compound will inhibit the formation of these polymers.
Materials:
-
Purified MreB protein
-
Polymerization buffer
-
ATP solution
-
This compound solution
-
Ultracentrifuge
-
SDS-PAGE equipment
Procedure:
-
Polymerize MreB (e.g., at 5 µM) in the polymerization buffer with ATP, with and without this compound (e.g., 100-300 µM).
-
Incubate for one hour at the desired temperature (e.g., 20°C).
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes.
-
Separate the supernatant (containing monomeric MreB) and the pellet (containing polymerized MreB).
-
Analyze equivalent volumes of the total sample, supernatant, and pellet by SDS-PAGE and Coomassie blue staining to quantify the amount of polymerized MreB.
This compound-MreB Binding Assay by Saturation Transfer Difference (STD) NMR
This technique is used to confirm the direct binding of this compound to MreB and to determine the binding affinity.
Materials:
-
Purified MreB protein (His-tagged can be used)
-
This compound solution
-
NMR buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
D2O and DMSO-d6
-
NMR spectrometer
Procedure:
-
Prepare NMR samples containing a high concentration of this compound (e.g., 5 mM) and varying concentrations of MreB (e.g., 0-12.8 µM) in the NMR buffer with D2O and DMSO-d6.
-
Acquire STD NMR spectra. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the protons of the binding ligand (this compound).
-
Analyze the STD amplification of the this compound signals (specifically the well-resolved aromatic protons) as a function of the MreB concentration.
-
Fit the data to a one-site binding model to calculate the dissociation constant (Kd).
Visualizations
Signaling Pathway of this compound Action
References
- 1. Anti-infectious effect of S-benzylisothiourea compound A22, which inhibits the actin-like protein, MreB, in Shigella flexneri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Ebe-A22 on Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebe-A22, a derivative of S-benzylisothiourea, is a potent inhibitor of bacterial cell wall synthesis through its targeted action on the cytoskeletal protein MreB. MreB, a homolog of eukaryotic actin, is essential for maintaining cell shape and serves as a scaffold for the machinery of peptidoglycan synthesis in many rod-shaped bacteria. By disrupting the polymerization of MreB, this compound indirectly halts cell wall elongation, leading to morphological defects, compromised cell integrity, and eventual cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in microbiology, drug discovery, and development.
Core Mechanism of Action: Inhibition of MreB Polymerization
This compound (commonly referred to as A22 in scientific literature) exerts its antibacterial effect by directly targeting the bacterial cytoskeletal protein MreB.[1][2][3] MreB is a crucial protein that forms filamentous structures beneath the cell membrane of many rod-shaped bacteria.[1] These filaments are dynamic and play a pivotal role in guiding the enzymes responsible for peptidoglycan synthesis, thereby ensuring the correct, elongated shape of the cell.
The primary mechanism of this compound involves the disruption of MreB polymerization.[2] It achieves this by binding to the ATP-binding pocket of MreB monomers. This binding event competitively inhibits the binding of ATP, which is essential for the polymerization of MreB into filaments. The inhibition of MreB polymerization leads to the delocalization of the peptidoglycan synthesis machinery, resulting in the cessation of directed cell wall elongation. Consequently, the bacterial cell loses its rod shape and typically becomes spherical or coccoid. This morphological change, coupled with the inability to properly synthesize and maintain the cell wall, ultimately leads to cell lysis and death. The disruption of the MreB cytoskeleton also interferes with other essential cellular processes, including chromosome segregation.
Quantitative Data on this compound Efficacy
The antibacterial activity of this compound can be quantified through various metrics, primarily Minimum Inhibitory Concentrations (MIC) against different bacterial species and its effect on the critical concentration of MreB polymerization.
Minimum Inhibitory Concentrations (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Clinical Isolates | 2 - 64 | |
| Escherichia coli | Clinical Isolates | 4 - 64 | |
| Shigella flexneri | - | >10 (induces coccoid form) |
Inhibition of MreB Polymerization
This compound's direct effect on its target can be measured by its impact on the critical concentration (Cc) required for MreB polymerization. A higher Cc indicates a lower propensity for polymerization.
| Condition | Critical Concentration (nM) | Reference |
| MreB + ATP | 500 | |
| MreB + ATP + this compound | ~2000 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
In Vitro MreB Polymerization Assays
3.2.1. Light Scattering Assay
This assay monitors the polymerization of MreB in real-time by measuring the increase in light scattering as filaments form.
Materials:
-
Purified MreB protein
-
Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)
-
This compound solution
-
Fluorometer or spectrophotometer capable of right-angle light scattering measurements
Procedure:
-
Reaction Setup:
-
In a cuvette, combine the polymerization buffer and purified MreB to the desired final concentration.
-
Add this compound or a vehicle control.
-
-
Initiation of Polymerization:
-
Initiate the reaction by adding ATP.
-
-
Data Acquisition:
-
Immediately place the cuvette in the spectrophotometer and record the light scattering intensity (e.g., at 400 nm) at regular intervals.
-
An increase in light scattering over time indicates MreB polymerization.
-
3.2.2. Sedimentation Assay
This endpoint assay separates MreB filaments from monomers by ultracentrifugation.
Materials:
-
Purified MreB protein
-
Polymerization buffer
-
This compound solution
-
Ultracentrifuge
-
SDS-PAGE equipment
Procedure:
-
Polymerization Reaction:
-
Incubate MreB in polymerization buffer with this compound or a vehicle control to allow polymerization to reach equilibrium (e.g., 1 hour at room temperature).
-
-
Sedimentation:
-
Centrifuge the reaction mixture at high speed (e.g., 100,000 x g) for a sufficient time to pellet the MreB filaments (e.g., 30 minutes).
-
-
Analysis:
-
Carefully separate the supernatant (containing MreB monomers) from the pellet (containing MreB filaments).
-
Resuspend the pellet in a volume of buffer equal to the supernatant.
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE and Coomassie blue staining. The distribution of MreB between the two fractions indicates the extent of polymerization.
-
Fluorescence Microscopy of MreB Localization
This method visualizes the effect of this compound on the subcellular localization of MreB in live bacteria.
Materials:
-
Bacterial strain expressing a fluorescently tagged MreB (e.g., MreB-GFP)
-
This compound solution
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Treat a sample of the culture with this compound at a desired concentration. Incubate for a specified time.
-
Maintain an untreated control sample.
-
-
Sample Preparation:
-
Mount a small volume of the treated and untreated cell cultures on a microscope slide with a coverslip. An agarose pad can be used to immobilize the cells.
-
-
Imaging:
-
Visualize the cells using fluorescence microscopy.
-
In untreated cells, MreB-GFP should appear as distinct, often helical, filaments.
-
In this compound-treated cells, the fluorescence is expected to be diffuse throughout the cytoplasm, indicating MreB depolymerization.
-
Conclusion
This compound represents a promising class of antibacterial compounds that target the bacterial cytoskeleton, a relatively unexploited area for antibiotic development. Its specific inhibition of MreB polymerization disrupts the fundamental process of cell wall synthesis, leading to a loss of cell shape and viability. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other MreB inhibitors. A deeper understanding of the molecular interactions and cellular consequences of MreB inhibition will be critical for the development of novel therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of A22 in Inhibiting Bacterial Growth: A Technical Guide
An In-depth Examination of the MreB-Targeting Antibacterial Compound
This technical guide provides a comprehensive overview of the compound A22, also known as S-(3,4-dichlorobenzyl)isothiourea, and its role as an inhibitor of bacterial growth. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development. A22 offers a compelling case study in the development of novel antibacterial agents that target the bacterial cytoskeleton, a relatively unexploited area for antibiotic intervention. This document details its mechanism of action, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes its effects through signaling and workflow diagrams.
Core Mechanism of Action: Inhibition of MreB
A22's primary mechanism of action is the reversible inhibition of MreB, a bacterial protein that is a homolog of eukaryotic actin.[1][2] MreB is a crucial component of the bacterial cytoskeleton and plays a vital role in maintaining cell shape, particularly in rod-shaped bacteria.[1][3] It forms filamentous structures that are involved in cell wall synthesis, cell division, and chromosome segregation.[4]
A22 is a competitive inhibitor of ATP binding to MreB. By binding to the nucleotide-binding pocket of MreB, A22 prevents ATP from binding, which in turn disrupts the polymerization of MreB into functional filaments. This disruption of the MreB cytoskeleton leads to a cascade of downstream effects, ultimately inhibiting bacterial growth and viability. The interaction primarily involves residues E131 and T158 of MreB.
The inhibition of MreB polymerization by A22 induces a change in the morphology of rod-shaped bacteria, causing them to become coccoid or spherical. This alteration in cell shape is a hallmark of A22 activity and is directly linked to the loss of function of the MreB cytoskeleton.
Quantitative Data on Antibacterial Activity
The antibacterial efficacy of A22 has been quantified against various bacterial species, with a notable effect on Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values and other key quantitative measures of A22's activity.
| Bacterial Species | A22 MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | 2 - 64 | |
| Escherichia coli | 2 - 64 |
| Compound | Effect | Concentration | Affected Bacterium | Reference |
| A22 | Induction of coccoid forms without growth inhibition | 10 µg/mL | Shigella flexneri | |
| A22 | Maximal inhibition of MreB assembly | 300 µM | In vitro |
Experimental Protocols
The investigation of A22's antibacterial properties involves a range of standard microbiological and biochemical assays. Below are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of A22 is determined using the broth microdilution method.
Protocol:
-
Preparation of A22 Stock Solution: Dissolve A22 hydrochloride in sterile deionized water to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest (e.g., P. aeruginosa, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the A22 stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no A22) and a negative control (broth with no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of A22 that completely inhibits visible bacterial growth.
Biofilm Inhibition and Eradication Assays
The effect of A22 on bacterial biofilms can be assessed using the crystal violet staining method.
Protocol:
-
Biofilm Formation: Grow bacteria in a 96-well plate in a suitable medium at 37°C for 24-48 hours to allow for biofilm formation.
-
For Inhibition Assay: Add varying concentrations of A22 to the wells along with the bacterial inoculum at the beginning of the incubation period.
-
For Eradication Assay: After biofilm formation, remove the planktonic bacteria and add fresh medium containing varying concentrations of A22 to the wells. Incubate for another 24 hours.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Destaining: Wash the wells with water to remove excess stain. Add 30% acetic acid or ethanol to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the destained solution at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance indicates biofilm inhibition or eradication.
Time-Kill Curve Assay
This assay evaluates the bactericidal or bacteriostatic activity of A22 over time.
Protocol:
-
Bacterial Culture: Prepare a bacterial culture in the logarithmic growth phase and adjust the concentration to approximately 5 x 10^5 CFU/mL in a suitable broth.
-
Exposure to A22: Add A22 at different multiples of its MIC (e.g., 1x MIC, 2x MIC, 4x MIC) to separate culture tubes. Include a control tube with no A22.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specific time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL against time to generate the time-kill curves.
Visualizing the Impact of A22
The following diagrams illustrate the mechanism of action of A22 and a typical experimental workflow for its evaluation.
Caption: Mechanism of A22 action on bacterial cells.
Caption: Experimental workflow for evaluating A22.
Conclusion and Future Directions
A22 represents a promising lead compound for the development of novel antibiotics that act on a validated but underutilized bacterial target, MreB. Its demonstrated activity against clinically relevant pathogens, such as P. aeruginosa and E. coli, underscores its potential. Furthermore, A22 has shown synergistic effects when combined with conventional antibiotics, which could be a strategy to combat antibiotic resistance. Studies have also indicated that A22 has minimal cytotoxic and genotoxic effects on human cells, suggesting a favorable safety profile.
Future research should focus on optimizing the structure of A22 to enhance its potency and spectrum of activity. A deeper understanding of the diversity of MreB proteins across different bacterial species could aid in the design of more targeted inhibitors. In vivo studies are also crucial to validate the efficacy of A22 and its derivatives in a physiological setting. The continued exploration of MreB inhibitors like A22 is a valuable avenue in the ongoing search for new and effective antibacterial therapies.
References
- 1. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of A22 on Bacterial Chromosome Segregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound S-(3,4-dichlorobenzyl)isothiourea, commonly known as A22. It details its molecular mechanism, its profound impact on bacterial chromosome segregation, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in microbiology, cell biology, and antimicrobial drug development.
Executive Summary
Mechanism of Action: A22 as a Competitive Inhibitor of MreB
A22 exerts its effects by directly binding to MreB and inhibiting its polymerization. This mechanism has been characterized through a variety of biochemical and biophysical techniques.
Direct Binding to the MreB Nucleotide-Binding Pocket
Studies have demonstrated that A22 binds to MreB with micromolar affinity in its nucleotide-binding pocket.[1][2][3] This binding is sterically incompatible with the simultaneous binding of ATP, indicating that A22 acts as a competitive inhibitor of ATP binding to MreB.[1][2] The interaction primarily involves conserved residues E131 and T158 within the MreB protein. The aromatic ring and thiourea group of A22 occupy the space that would normally be filled by the beta and gamma phosphates of ATP.
Induction of a Low-Affinity State for Polymerization
The binding of A22 to MreB induces a conformational state in the protein that is capable of polymerization, but with a significantly reduced affinity. This leads to a substantial increase in the critical concentration required for MreB assembly. In essence, A22-bound MreB behaves more like the ADP-bound state of the protein, which has a lower propensity to form long, rigid polymers. This ultimately results in the disassembly of the MreB cytoskeleton within the bacterial cell.
Impact on Bacterial Chromosome Segregation
The disruption of the MreB cytoskeleton by A22 has a direct and detrimental effect on the process of chromosome segregation in bacteria. MreB is required for the proper positioning and movement of the bacterial chromosome, and its disassembly leads to severe segregation defects. Treatment of bacterial cells with A22 results in the formation of spherical cells that are often anucleate, a clear indication of failed chromosome partitioning.
The role of MreB in chromosome segregation is multifaceted. It is involved in the localization of the chromosome replication machinery and contributes to the active partitioning of newly replicated origins. By inhibiting MreB polymerization, A22 effectively incapacitates this critical machinery, leading to a failure to properly segregate the chromosomes into daughter cells during cell division.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of A22 with MreB and its effect on MreB polymerization.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 1.32 ± 0.14 µM | NMR | |
| Docking Affinity | ~0.19 µM | In silico docking |
Table 1: Binding Affinity of A22 for MreB
| Condition | Critical Concentration for MreB Assembly | Method | Reference |
| ATP-bound MreB | 500 nM | Sedimentation Assay | |
| ATP-bound MreB + A22 | ~2000 nM | Sedimentation Assay |
Table 2: Effect of A22 on the Critical Concentration of MreB Assembly
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of A22 action and a typical experimental workflow for studying its effects.
Caption: Mechanism of A22 action on MreB and chromosome segregation.
Caption: Experimental workflow for characterizing the effects of A22.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning A22.
Saturation Transfer Difference (STD) NMR for A22-MreB Binding
-
Objective: To determine the binding affinity (Kd) of A22 to MreB.
-
Materials: Purified MreB-his protein, A22 compound, 10 mM Tris-HCl pH 8.0 buffer.
-
Procedure:
-
Prepare a solution of 5 mM A22 in the Tris-HCl buffer.
-
Incubate the A22 solution with varying concentrations of MreB-his at 10°C.
-
Acquire STD NMR spectra for each sample.
-
Integrate the peak areas for the three aromatic protons in A22.
-
Normalize the integrated peak areas.
-
Plot the normalized peak areas versus the protein concentration.
-
Fit the data to a one-site binding model to calculate the dissociation constant (Kd).
-
MreB Polymerization Sedimentation Assay
-
Objective: To determine the critical concentration for MreB assembly in the presence and absence of A22.
-
Materials: Purified MreB protein, polymerization buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP), A22, ultracentrifuge.
-
Procedure:
-
Prepare a series of MreB protein dilutions in polymerization buffer.
-
For the experimental group, add a fixed concentration of A22 to the dilutions.
-
Incubate the samples at room temperature to allow for polymerization.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for a sufficient time to pellet the polymerized MreB.
-
Carefully separate the supernatant (containing monomeric MreB) from the pellet (containing polymeric MreB).
-
Quantify the amount of MreB in the supernatant and pellet using SDS-PAGE and densitometry.
-
Plot the concentration of polymerized MreB (pellet) versus the total MreB concentration.
-
The x-intercept of the linear portion of the graph represents the critical concentration for assembly.
-
Fluorescence Microscopy of A22-Treated Bacterial Cells
-
Objective: To visualize the effect of A22 on bacterial cell morphology and chromosome segregation.
-
Materials: Bacterial culture (e.g., E. coli or Caulobacter crescentus), A22, appropriate growth medium, fluorescent DNA stain (e.g., DAPI), microscope with fluorescence capabilities.
-
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Treat a portion of the culture with a specific concentration of A22 for a defined period. Maintain an untreated control.
-
At various time points, take aliquots from both the treated and control cultures.
-
Fix the cells if necessary.
-
Stain the cells with a fluorescent DNA stain (e.g., DAPI) to visualize the nucleoid.
-
Mount the stained cells on a microscope slide.
-
Observe the cells using phase-contrast or DIC microscopy to assess cell morphology and fluorescence microscopy to visualize the DNA.
-
Compare the morphology and the presence of anucleate cells in the A22-treated sample to the control.
-
Conclusion
A22 is a potent and specific inhibitor of the bacterial cytoskeletal protein MreB. By competitively inhibiting ATP binding, A22 disrupts MreB polymerization, leading to the disassembly of the bacterial actin cytoskeleton. This has profound consequences for the bacterial cell, most notably causing severe defects in chromosome segregation. The detailed understanding of A22's mechanism of action provides a valuable tool for studying bacterial cell biology and offers a potential scaffold for the development of novel antimicrobial agents targeting the bacterial cytoskeleton. The experimental protocols outlined in this guide provide a foundation for further research into the multifaceted roles of MreB and the development of next-generation MreB inhibitors.
References
- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Initial Studies on the Toxicity and Specificity of A22 (S-3,4-dichlorobenzyl)isothiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial preclinical studies on the toxicity and specificity of A22, also known as S-(3,4-dichlorobenzyl)isothiourea. A22 is a small molecule inhibitor of the bacterial cytoskeletal protein MreB, a key component in maintaining cell shape, facilitating cell division, and enabling chromosome segregation in many rod-shaped bacteria. This document consolidates available data on its antimicrobial spectrum, with a notable specificity for Gram-negative bacteria, and its toxicological profile against eukaryotic cells. Detailed experimental protocols for the key assays cited are provided to facilitate reproducibility and further investigation. Visual representations of A22's mechanism of action and experimental workflows are included to enhance understanding.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. The bacterial cytoskeleton, and specifically the actin homolog MreB, has emerged as a promising target due to its essential role in bacterial physiology and its absence in eukaryotes. The compound A22 (S-3,4-dichlorobenzyl)isothiourea) has been identified as a potent inhibitor of MreB, leading to the disruption of bacterial cell morphology and subsequent cell death.[1][2] This guide summarizes the foundational studies that have characterized the inhibitory activity and safety profile of A22.
Specificity: Antimicrobial Spectrum of A22
Initial studies have demonstrated that A22 exhibits a preferential inhibitory activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, has been determined for A22 against a variety of bacterial species.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the reported MIC values for A22 against various bacterial strains.
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | Clinical Isolates | 2 - 64 | [3][4][5] |
| Escherichia coli | Clinical Isolates | 4 - 64 | |
| Escherichia coli | MG1655 | 3.13 | |
| Escherichia coli | ATCC 25922 | >256 | |
| Escherichia coli | CGSC #7636 (Wild-type) | 2 | |
| Salmonella typhimurium | NBRC13245 | 3.13 | |
| Enterobacteriaceae | NDM-1 producing | 4 (MIC90) | |
| Staphylococcus aureus | ATCC 29213 | >100 | |
| Bacillus subtilis | - | 100 | |
| Enterococcus faecalis | - | No significant activity |
Toxicity Profile of A22
The toxicological assessment of A22 has primarily focused on its effects on human cells to evaluate its potential for therapeutic use. These studies have investigated both cytotoxicity (cell death) and genotoxicity (damage to genetic material).
Quantitative Data: Cytotoxicity and Genotoxicity
The following table summarizes the key findings from toxicological studies on A22.
| Cell Type | Assay | Endpoint | Result | Reference(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | Cell Viability | Maintained cell viability at tested concentrations. | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | Genotoxicity | No significant genotoxic effects at most concentrations. A significant increase in damage index was observed at 32 µg/mL. |
Mechanism of Action: MreB Inhibition
A22 exerts its antibacterial effect by directly targeting and inhibiting the function of the MreB protein. MreB is a crucial component of the bacterial cytoskeleton, forming filamentous structures that are essential for maintaining the rod shape of many bacteria. The inhibition of MreB by A22 leads to a cascade of downstream effects, ultimately resulting in bacterial cell death.
Visualizing the Downstream Effects of MreB Inhibition
The following diagram illustrates the key consequences of A22-mediated MreB inhibition in bacteria.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the minimum concentration of A22 that inhibits the visible growth of a bacterial strain.
References
- 1. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ebe-A22 and the Bacterial Cytoskeleton: A Technical Guide to a Novel Anti-infective Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial cytoskeleton, a complex and dynamic network of protein filaments, is essential for maintaining cell shape, division, and intracellular organization. Its critical role in bacterial physiology has made it an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the interaction between Ebe-A22, a small molecule inhibitor, and the bacterial cytoskeletal protein MreB. We will explore the mechanism of action, summarize key quantitative data, provide detailed experimental protocols for studying this interaction, and visualize the associated molecular and cellular events. This document is intended to serve as a comprehensive resource for researchers in microbiology, cell biology, and drug discovery.
Introduction: The Bacterial Cytoskeleton as a Drug Target
For many years, the existence of a bacterial cytoskeleton was debated. However, the discovery of prokaryotic homologs to eukaryotic cytoskeletal proteins, such as FtsZ (a tubulin homolog) and MreB (an actin homolog), has revolutionized our understanding of bacterial cell biology. These proteins form filamentous structures that are crucial for a variety of cellular processes.
MreB, in particular, is a key determinant of cell shape in many rod-shaped bacteria. It forms helical filaments that associate with the inner leaflet of the cytoplasmic membrane and directs the synthesis of the peptidoglycan cell wall. Disruption of MreB function leads to a loss of rod shape, resulting in the formation of spherical or irregular cells, which ultimately compromises bacterial viability and virulence. This makes MreB a promising target for the development of new antibiotics that act via a mechanism distinct from currently available drugs.
This compound, chemically known as S-(3,4-dichlorobenzyl)isothiourea, is a small molecule that has been identified as a potent inhibitor of MreB function. Its activity has been demonstrated in a range of pathogenic bacteria, highlighting its potential as a lead compound for a new class of anti-infective agents.
Mechanism of Action: this compound's Direct Interaction with MreB
This compound exerts its effect by directly binding to the MreB protein. Extensive biochemical and structural studies have elucidated the molecular basis of this interaction.
Competitive Inhibition of ATP Binding:
This compound acts as a competitive inhibitor of ATP binding to MreB.[1][2][3] It binds to the nucleotide-binding pocket of MreB, sterically hindering the binding of ATP.[1][2] This is a crucial aspect of its mechanism, as MreB polymerization is an ATP-dependent process.
Induction of a Low-Affinity State for Polymerization:
The binding of this compound to MreB induces a conformational change in the protein, resulting in a state that has a greatly reduced affinity for polymerization. While A22-bound MreB is still capable of polymerization, its assembly properties more closely resemble the ADP-bound state, which is less prone to forming long, stable filaments.
Disruption of MreB Filaments and Cellular Consequences:
The inhibition of ATP binding and the induction of a low-polymerization state lead to the disassembly of the helical MreB filaments in bacterial cells. This disruption has several downstream consequences:
-
Loss of Cell Shape: The absence of functional MreB filaments leads to a loss of the characteristic rod shape, causing cells to become spherical or coccoid.
-
Defects in Chromosome Segregation: MreB plays a role in proper chromosome segregation, and its disruption can lead to errors in this process.
-
Impaired Cell Wall Synthesis: As MreB directs the machinery for peptidoglycan synthesis, its inhibition disrupts proper cell wall formation.
-
Reduced Virulence: The altered cell morphology and physiology can lead to a decrease in bacterial virulence. For instance, in Shigella flexneri, A22 treatment reduces the secretion of effectors by the type III secretion system, which is essential for its pathogenicity.
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action on MreB polymerization.
Quantitative Data Summary
The interaction between this compound and MreB has been characterized by several quantitative parameters. The following tables summarize the key findings from the literature.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | ≤ 1.3 µM | Nucleotide-free MreB | |
| Minimum Inhibitory Concentration (MIC) | Varies by species | Various pathogenic bacteria | |
| Concentration to Induce Coccoid Forms | 10 µg/ml | Shigella flexneri |
Table 2: Effect of this compound on MreB Polymerization
| Parameter | Condition | Value | Reference |
| Critical Concentration for Assembly | - A22 | 500 nM | |
| + A22 | ~2000 nM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and MreB.
MreB Protein Purification
A reliable source of pure MreB protein is essential for in vitro studies. The following is a general protocol for the purification of MreB.
Caption: Workflow for MreB protein purification.
Methodology:
-
Overexpression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding for His-tagged MreB. Grow the cells in a suitable medium (e.g., LB broth) to an optimal density (OD600 of ~0.6-0.8). Induce protein expression with IPTG and continue to grow for several hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes) to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
-
Elution: Elute the bound His-tagged MreB protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT) to remove imidazole and for buffer exchange.
-
Size-Exclusion Chromatography (Optional but Recommended): For higher purity, subject the dialyzed protein to size-exclusion chromatography to separate MreB from any remaining contaminants and aggregates.
-
Concentration and Storage: Concentrate the pure protein and store it at -80°C.
MreB Polymerization Assays
These assays are used to monitor the assembly of MreB monomers into filaments and to assess the effect of inhibitors like this compound.
A. Light Scattering Assay
This method measures the increase in light scattering as MreB monomers polymerize into larger filaments.
Methodology:
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing purified MreB protein in polymerization buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT).
-
Initiation: Initiate polymerization by adding ATP to a final concentration of 1-2 mM.
-
Measurement: Immediately place the cuvette in a fluorometer or a dedicated light scattering instrument and measure the light scattering intensity (e.g., at a 90° angle with an excitation and emission wavelength of 350 nm) over time.
-
Inhibitor Studies: To test the effect of this compound, pre-incubate the MreB protein with the desired concentration of the compound before initiating polymerization with ATP.
B. Sedimentation Assay
This assay separates polymerized MreB (pellet) from monomeric MreB (supernatant) by ultracentrifugation.
Methodology:
-
Polymerization: Set up polymerization reactions as described for the light scattering assay. Allow the reaction to proceed for a sufficient time to reach steady state (e.g., 30-60 minutes).
-
Ultracentrifugation: Centrifuge the reaction mixtures at high speed (e.g., 100,000 x g for 20-30 minutes) to pellet the MreB filaments.
-
Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in an equal volume of buffer. Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining to quantify the amount of MreB in each fraction.
Fluorescence Microscopy of Bacterial Cells
This technique is used to visualize the localization of MreB in live or fixed bacterial cells and to observe the effects of this compound on the MreB cytoskeleton.
Caption: Workflow for fluorescence microscopy of MreB.
Methodology:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Treat one aliquot of the culture with the desired concentration of this compound and another with a vehicle control (e.g., DMSO). Incubate for a specified time.
-
Fixation: Harvest the cells and fix them, for example, with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them to allow antibody entry. This can be achieved by treatment with lysozyme followed by a mild detergent like Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 2% bovine serum albumin).
-
Incubate the cells with a primary antibody specific for MreB.
-
Wash the cells and then incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
-
Mounting and Imaging: Mount the stained cells on a microscope slide with an antifade mounting medium. Image the cells using a fluorescence microscope equipped with the appropriate filter sets.
Logical Relationships and Signaling Pathways
While this compound's primary mechanism is the direct inhibition of MreB, this action initiates a cascade of events that disrupt cellular homeostasis. The following diagram illustrates the logical relationships between this compound treatment and its ultimate effects on the bacterial cell.
Caption: Logical flow from this compound treatment to cellular effects.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of a new class of antibiotics that target the bacterial cytoskeleton. Its well-characterized mechanism of action, involving the direct inhibition of MreB, provides a solid foundation for structure-based drug design and optimization. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers aiming to further investigate this and other MreB inhibitors.
Future research in this area could focus on:
-
Improving the potency and pharmacokinetic properties of this compound analogs.
-
Investigating the potential for synergistic combinations of MreB inhibitors with existing antibiotics.
-
Exploring the mechanisms of resistance to MreB inhibitors.
-
Identifying and validating other components of the bacterial cytoskeleton as potential drug targets.
By continuing to unravel the complexities of the bacterial cytoskeleton and its inhibitors, the scientific community can pave the way for the development of urgently needed new therapies to combat the growing threat of antibiotic resistance.
References
- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into MreB: The Bacterial Actin Homolog Orchestrating Cell Shape and More
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bacterial cytoskeleton, a dynamic network of protein filaments, is crucial for a variety of cellular processes, including the determination of cell shape, division, and chromosome segregation.[1][2][3] Among the key players in this intricate system is the MreB protein, a homolog of eukaryotic actin.[2][4] This guide provides a comprehensive overview of the foundational research on MreB, detailing its multifaceted functions, the experimental methodologies used to elucidate these roles, and its potential as a therapeutic target.
Core Functions of MreB: More Than Just a Scaffold
MreB is a central figure in bacterial morphogenesis, primarily recognized for its role in maintaining the rod-like shape of many bacteria, such as Escherichia coli and Bacillus subtilis. Its influence, however, extends to other critical cellular activities.
1.1. Orchestrating Cell Shape and Peptidoglycan Synthesis
MreB filaments assemble into dynamic, membrane-associated structures that are oriented circumferentially, perpendicular to the long axis of the cell. These filaments are not static; super-resolution microscopy has revealed they undergo rotational dynamics along the inner membrane. This movement is essential for guiding the machinery responsible for peptidoglycan (PG) synthesis. MreB acts as a scaffold, directing the spatial organization of PG synthesis enzymes, ensuring that new cell wall material is inserted along the cylindrical body of the cell, leading to elongation while maintaining a consistent diameter. Disruption of MreB function, for instance through chemical inhibitors like A22, leads to a loss of rod shape and the formation of spherical cells.
The interaction between MreB and the PG synthesis machinery is mediated by a complex network of proteins, including MreC, MreD, and RodZ. MreC and MreD are membrane proteins that, together with MreB, form a core complex that dictates bacterial cell morphology. RodZ is another key player that directly binds to MreB, enhancing the stability and circumferential rotation of MreB polymers. This intricate interplay ensures the coordinated and efficient synthesis of the cell wall.
1.2. A Role in Chromosome Segregation
Beyond its role in cell shape, MreB is also implicated in the faithful segregation of bacterial chromosomes. Evidence suggests that MreB filaments form helical structures that are involved in the directional movement of chromosomes. Studies have shown that MreB interacts, either directly or indirectly, with the origin of replication on the chromosome. Depletion or dysfunction of MreB can lead to defects in chromosome localization and segregation, highlighting its importance in this fundamental process. However, it's noteworthy that in some bacteria, like the filamentous cyanobacterium Anabaena sp. PCC 7120, MreB is crucial for cell shape but not for chromosome partitioning, indicating some species-specific variations in its function.
The Molecular Architecture and Dynamics of MreB Filaments
Structurally, MreB shares the characteristic actin fold, with two domains surrounding a nucleotide-binding cleft. However, a key distinction lies in the architecture of their filaments. While actin forms polar, parallel protofilaments, MreB assembles into antiparallel double protofilaments. This antiparallel arrangement is crucial for its function, allowing both protofilaments to interact with the cell membrane.
The polymerization of MreB is an ATP-dependent process, and the nucleotide state of MreB influences its interaction with the membrane and its overall dynamics. While ATP binding promotes polymerization, the role of ATP hydrolysis is more complex and appears to be involved in regulating the dynamic assembly and disassembly of the filamentous network on the membrane surface. Environmental cues such as temperature and ion concentrations can also modulate the polymerization dynamics of MreB.
Quantitative Insights into MreB Function
The following tables summarize key quantitative data from various studies on MreB, providing a comparative look at its properties and dynamics.
| Parameter | Organism | Value | Experimental Method | Reference |
| MreB Filament Length | Bacillus subtilis | Up to 3.4 µm | Super-resolution microscopy | |
| MreB Filament Length | Escherichia coli | At least 1.4 µm | Super-resolution microscopy | |
| MreB Filament Speed | Bacillus subtilis | Max. 85 nm/s | Super-resolution microscopy | |
| MreB Filament Speed (ΔRodZ mutant) | Escherichia coli | ~45 nm/s | Super-resolution microscopy | |
| MreB Filament Speed (Wild-type) | Escherichia coli | ~85 nm/s | Super-resolution microscopy | |
| Nucleotide Release Half-time (ε-ATP) | Thermotoga maritima | 19 seconds | Fluorescence Spectroscopy | |
| IC50 of CBR-4830 Analogs (EcMreB ATPase) | Escherichia coli | 6 ± 2 to 29 ± 9 µM | ATPase activity assay |
Table 1: Biophysical and Dynamic Properties of MreB.
| Condition | Organism | Effect on MreB | Reference |
| Depletion of MreB, Mbl, and MreBH | Bacillus subtilis | Cells become spherical and lyse | |
| Loss of MreC and MreD | Bacillus subtilis | Transition from rod-shaped to globular forms | |
| Absence of MreBH | Bacillus subtilis | Vibrio-like curved phenotype | |
| A22 Treatment | Escherichia coli | MreB unbinds from the membrane and becomes diffuse | |
| Deletion of RodZ | Escherichia coli | Cells become round |
Table 2: Phenotypic Effects of MreB and Associated Protein Perturbations.
Key Experimental Protocols for Studying MreB
Understanding MreB's function has been made possible through a variety of sophisticated experimental techniques. Below are outlines of some of the core methodologies.
4.1. Protein Localization via Immunofluorescence Microscopy
This technique is used to visualize the subcellular localization of MreB filaments.
-
Cell Fixation: Bacterial cells are fixed using agents like paraformaldehyde and glutaraldehyde to preserve their structure.
-
Permeabilization: The cell membrane is permeabilized, often with lysozyme, to allow antibodies to enter the cell.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody that specifically binds to MreB.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Microscopy: The cells are then visualized using a fluorescence microscope to determine the localization pattern of MreB.
4.2. In Vitro Reconstitution of MreB Filaments
This method allows for the study of MreB polymerization dynamics and filament structure outside the complex environment of the cell.
-
Protein Purification: MreB protein is purified from an expression system (e.g., E. coli).
-
Polymerization Buffer: Purified MreB is added to a buffer containing ATP or GTP and appropriate ions (e.g., Mg²⁺) to induce polymerization.
-
Analysis: The formation of filaments can be monitored using techniques like light scattering, and the structure of the resulting filaments can be analyzed by electron microscopy.
4.3. Super-Resolution Microscopy for Dynamic Analysis
Techniques like Structured Illumination Microscopy (SIM) and Total Internal Reflection Fluorescence (TIRF) microscopy provide higher resolution imaging of MreB dynamics in live cells.
-
Fluorescent Tagging: MreB is genetically fused to a fluorescent protein (e.g., GFP).
-
Live-Cell Imaging: Live bacterial cells expressing the fluorescently tagged MreB are imaged using a super-resolution microscope.
-
Image Analysis: The resulting images and time-lapse series are analyzed to determine the length, orientation, and movement of MreB filaments.
Visualizing MreB's World: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving MreB.
Caption: MreB's interaction network in peptidoglycan synthesis.
Caption: Experimental workflow for MreB immunofluorescence.
Caption: Logical relationship of MreB's core functions.
MreB as a Promising Target for Novel Antibiotics
The essential and highly conserved nature of MreB in most rod-shaped bacteria makes it an attractive target for the development of new antibiotics. Disrupting MreB function can lead to cell death, and because its mechanism is distinct from that of currently used antibiotics, the likelihood of cross-resistance is reduced.
Several potential druggable sites on the MreB protein have been identified, including the nucleotide-binding site, a pocket where the inhibitor A22 binds, and the interface between MreB protofilaments. A number of compounds that inhibit MreB's ATPase activity have been identified, and research is ongoing to develop analogs with improved efficacy and reduced toxicity for potential clinical use.
Conclusion and Future Directions
MreB stands as a testament to the complexity and elegance of the bacterial cytoskeleton. Its multifaceted roles in cell shape determination, cell wall synthesis, and chromosome segregation underscore its importance for bacterial survival. While significant strides have been made in understanding its function, many questions remain. Future research will likely focus on further dissecting the regulatory networks that control MreB dynamics, understanding the precise molecular mechanisms by which it coordinates with the cell wall synthesis machinery, and exploring its potential as a target for a new generation of antimicrobial drugs. The continued investigation of this fascinating protein holds the promise of not only advancing our fundamental understanding of bacterial biology but also providing novel solutions to the pressing challenge of antibiotic resistance.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 3. Status of Targeting MreB for the Development of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
Methodological & Application
Application Notes & Protocols: Ebe-A22 Experimental Protocol for Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of experimental protocols for the evaluation of Ebe-A22, an experimental compound, on bacterial cultures. The following protocols are intended to serve as a guide for researchers in microbiology, infectious disease, and drug development to assess the antimicrobial properties of novel compounds. The methodologies detailed below cover the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics.
Data Presentation
Quantitative data from the described experiments should be recorded and summarized in a clear, tabular format to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | ATCC Number | Growth Medium | Inoculum Size (CFU/mL) | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Escherichia coli | 25922 | Mueller-Hinton Broth | 5 x 10^5 | Gentamicin | |
| Staphylococcus aureus | 29213 | Mueller-Hinton Broth | 5 x 10^5 | Vancomycin | |
| Pseudomonas aeruginosa | 27853 | Mueller-Hinton Broth | 5 x 10^5 | Ciprofloxacin | |
| Streptococcus pneumoniae | 49619 | Mueller-Hinton Broth + 5% Lysed Horse Blood | 5 x 10^5 | Penicillin |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli | 25922 | Bacteriostatic/Bactericidal | |||
| Staphylococcus aureus | 29213 | Bacteriostatic/Bactericidal |
Table 3: Time-Kill Kinetic Assay of this compound against [Bacterial Strain]
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Experimental Protocols
Bacterial Strain Preparation and Inoculum Standardization
This protocol outlines the initial steps for preparing bacterial cultures for susceptibility testing.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Appropriate agar plates (e.g., Tryptic Soy Agar)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile inoculating loop or cotton swabs
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator at 37°C
Procedure:
-
From a frozen stock, streak the bacterial strain onto an agar plate to obtain isolated colonies.
-
Incubate the plate at 37°C for 18-24 hours.
-
Select 3-5 well-isolated colonies and inoculate them into a tube containing 5 mL of broth medium.
-
Incubate the broth culture at 37°C with shaking (200-250 rpm) until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Adjust the bacterial suspension with sterile saline or broth to achieve the desired final inoculum concentration for the specific assay (e.g., 5 x 10^5 CFU/mL for MIC testing).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits bacterial growth.
Materials:
-
Standardized bacterial inoculum
-
This compound stock solution
-
Appropriate broth medium
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
Procedure:
-
Dispense 100 µL of broth medium into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
The last row should be a growth control (no this compound) and another a sterility control (no bacteria).
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of this compound that kills a specified percentage (e.g., 99.9%) of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Appropriate agar plates
-
Sterile pipette tips
-
Spreader
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate or spread the aliquot onto an appropriate agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.
Visualizations
Caption: Workflow for determining MIC and MBC of this compound.
Caption: Hypothetical mechanism of action for this compound.
Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Ebe-A22 for E. coli
Introduction
Ebe-A22, also known as S-(3,4-dichlorobenzyl)isothiourea hydrochloride, is a compound that has demonstrated antibacterial activity.[1][2][3] It functions as a reversible inhibitor of the bacterial cytoskeletal protein MreB.[1][4] The MreB protein is an actin-like protein essential for maintaining the rod shape of many bacteria, including Escherichia coli. By inhibiting MreB, this compound disrupts cell wall synthesis and morphogenesis, leading to the formation of non-viable coccoid-shaped cells. This unique mechanism of action makes this compound a compound of interest in the development of novel antimicrobial agents.
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro potency of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of this compound against E. coli using the broth microdilution method, a standard and widely used technique.
Data Presentation
The results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the antimicrobial agent's activity.
Table 1: Example MIC Data for this compound against E. coli
| Compound | E. coli Strain | MIC (µg/mL) | Interpretation |
| This compound | ATCC 25922 | 8 | - |
| This compound | Clinical Isolate 1 | 16 | - |
| This compound | Clinical Isolate 2 | 4 | - |
| Ampicillin | ATCC 25922 | 4 | Susceptible |
| Ciprofloxacin | ATCC 25922 | 0.015 | Susceptible |
Note: Interpretation of MIC values (Susceptible, Intermediate, Resistant) for novel compounds like this compound requires the establishment of clinical breakpoints by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are not yet available. The values presented here are for illustrative purposes.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
This compound compound
-
E. coli strain (e.g., ATCC 25922 as a quality control strain, and clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Vortex mixer
2. Preparation of Reagents and Bacterial Inoculum
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 1280 µg/mL. Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1%).
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of E. coli.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL. This will result in a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Assay Procedure
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution of this compound:
-
Add 100 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a concentration range of this compound from 64 µg/mL to 0.125 µg/mL.
-
-
Controls:
-
Growth Control: The eleventh well, containing only CAMHB and the bacterial inoculum, serves as the positive control for bacterial growth.
-
Sterility Control: The twelfth well, containing only CAMHB, serves as a negative control to ensure the sterility of the medium.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension (prepared in step 2.5) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
4. Interpretation of Results
-
After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these conditions are not met, the assay is invalid and must be repeated.
Mandatory Visualizations
Caption: Workflow for MIC determination of this compound against E. coli.
Caption: Mechanism of action of this compound via MreB inhibition.
References
- 1. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) [periodicos.capes.gov.br]
- 4. Anti-infectious effect of S-benzylisothiourea compound A22, which inhibits the actin-like protein, MreB, in Shigella flexneri - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ebe-A22 in the Study of Bacterial Morphogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebe-A22, commonly referred to as A22, is a small molecule inhibitor that has become an invaluable tool for investigating bacterial morphogenesis. This S-(3,4-dichlorobenzyl)isothiourea compound specifically and reversibly targets MreB, a prokaryotic homolog of actin.[1] MreB is a crucial component of the bacterial cytoskeleton, playing a pivotal role in maintaining cell shape, particularly in rod-shaped bacteria.[2] By forming helical filaments beneath the cell membrane, MreB guides the machinery responsible for cell wall synthesis. Disruption of MreB function by A22 leads to a cascade of morphological changes, most notably the transition from a rod shape to a spherical or coccoid form.[3][4] This dramatic change in cell morphology is a direct consequence of the disorganization of cell wall synthesis.[4]
The primary mechanism of action of A22 is the inhibition of MreB polymerization. While initially thought to be a competitive inhibitor of ATP binding to MreB, further studies suggest a more complex mechanism. Evidence indicates that A22 binds to a pocket adjacent to the ATP-binding site, impeding the conformational changes required for polymerization and destabilizing MreB filaments. This interference with MreB function not only affects cell shape but also has downstream consequences on other essential cellular processes, including chromosome segregation, cell division, and motility.
These application notes provide detailed protocols for utilizing this compound as a tool to study bacterial morphogenesis, including methods for determining its inhibitory effects on bacterial growth, visualizing its impact on cell morphology, and assaying its direct effect on MreB polymerization.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound on various bacterial species and on the MreB protein.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 2 - 64 | |
| Pseudomonas aeruginosa | 2 - 64 | |
| Shigella flexneri | >10 (induces coccoid form at 10 µg/mL without growth inhibition) |
Table 2: Effect of this compound on MreB Polymerization.
| Parameter | Value (in the absence of A22) | Value (in the presence of A22) | Reference |
| Critical Concentration for MreB Assembly | 500 nM | ~2000 nM |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of A22 action and the workflows for key experimental protocols.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on expected susceptibility (e.g., 256 µg/mL to 0.25 µg/mL).
-
Include a growth control well (broth and bacteria, no A22) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Visualization of Morphological Changes using Fluorescence Microscopy
This protocol describes how to visualize the effect of this compound on bacterial cell shape and nucleoid segregation using fluorescence microscopy.
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., LB broth)
-
This compound
-
Fluorescent membrane stain (e.g., FM 4-64)
-
Fluorescent DNA stain (e.g., DAPI)
-
Phosphate-buffered saline (PBS)
-
Agarose
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain in the appropriate medium to the early exponential phase.
-
Add this compound to the culture at a desired concentration (e.g., 1x or 2x MIC, or a sub-inhibitory concentration to observe subtle changes).
-
Continue to incubate the culture for a specified period (e.g., 1-3 hours or for a duration equivalent to one or two cell cycles).
-
-
Staining:
-
Harvest a small volume of the treated and untreated (control) cultures.
-
Add the membrane stain (e.g., FM 4-64 to a final concentration of 1 µg/mL) and the DNA stain (e.g., DAPI to a final concentration of 1 µg/mL).
-
Incubate in the dark at room temperature for 5-10 minutes.
-
-
Slide Preparation:
-
Prepare a 1.5% agarose pad in PBS on a microscope slide.
-
Spot a small volume (e.g., 1-2 µL) of the stained cell suspension onto the agarose pad and cover with a coverslip.
-
-
Microscopy:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using appropriate filter sets for the chosen dyes (e.g., red for FM 4-64 and blue for DAPI).
-
Observe the changes in cell shape (rod vs. sphere) and the organization of the nucleoid in A22-treated cells compared to the control.
-
Protocol 3: In Vitro MreB Polymerization Assay (Light Scattering)
This protocol outlines a method to monitor the effect of this compound on the polymerization of purified MreB protein in real-time using right-angle light scattering.
Materials:
-
Purified MreB protein
-
Polymerization buffer (e.g., 10 mM Imidazole pH 7.0, 50 mM KCl, 2 mM MgCl₂)
-
ATP solution (e.g., 10 mM)
-
This compound in a suitable solvent (e.g., DMSO)
-
Fluorometer or a dedicated light scattering instrument
Procedure:
-
Reaction Setup:
-
In a cuvette, prepare a reaction mixture containing the polymerization buffer and the desired concentration of purified MreB protein (e.g., 5 µM).
-
Add this compound to the desired final concentration. Include a control reaction with the solvent (DMSO) only.
-
Equilibrate the mixture at the desired temperature (e.g., 25°C).
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding ATP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in light scattering at a 90-degree angle over time. Use an excitation and emission wavelength where the protein and buffer do not absorb (e.g., 360 nm).
-
Record the light scattering intensity at regular intervals until the reaction reaches a plateau.
-
-
Data Analysis:
-
Plot the light scattering intensity as a function of time.
-
Compare the polymerization kinetics (lag phase, elongation rate, and final steady-state level) of MreB in the presence and absence of this compound to determine the inhibitory effect.
-
Troubleshooting
-
Protocol 1 (MIC Assay):
-
No bacterial growth in the control well: Check the viability of the bacterial stock and the sterility of the medium.
-
Inconsistent results between replicates: Ensure accurate pipetting and proper mixing of the bacterial inoculum.
-
-
Protocol 2 (Fluorescence Microscopy):
-
Weak fluorescent signal: Increase the concentration of the dyes or the incubation time. Ensure the microscope's lamp and filters are optimal.
-
Cells are moving during imaging: Use a freshly prepared agarose pad to effectively immobilize the bacteria.
-
-
Protocol 3 (MreB Polymerization Assay):
-
No polymerization observed: Verify the activity of the purified MreB protein and the concentration of ATP. Ensure the buffer conditions are optimal for polymerization.
-
High background scatter: Filter all solutions before use. Centrifuge the purified protein to remove any aggregates.
-
Conclusion
This compound is a powerful chemical probe for dissecting the role of the MreB cytoskeleton in bacterial morphogenesis. The protocols provided herein offer a framework for researchers to investigate the multifaceted effects of this inhibitor on bacterial physiology. By employing these methods, scientists can further unravel the intricate mechanisms governing bacterial cell shape and discover new avenues for the development of novel antimicrobial agents.
References
- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell shape affects bacterial colony growth under physical confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical Control of Bacterial Cell Shape - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Ebe-A22's Effect on MreB Polymerization
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for assessing the in vitro effects of Ebe-A22, a known inhibitor of the bacterial cytoskeletal protein MreB. MreB is a prokaryotic analog of actin and is crucial for maintaining cell shape, chromosome segregation, and cell division in many rod-shaped bacteria, making it a promising target for novel antibiotics.[1][2] this compound, a small molecule inhibitor, has been shown to disrupt these MreB-dependent processes by directly interacting with MreB and altering its polymerization dynamics.[1][2][3]
Understanding the precise mechanism of action of compounds like this compound is vital for the development of new antibacterial agents. This document outlines key experimental procedures to quantify the inhibitory effect of this compound on MreB polymerization, including light scattering assays, sedimentation assays, and fluorescence microscopy.
Data Presentation
The following table summarizes the quantitative effects of this compound on MreB polymerization as reported in the literature. This data is essential for establishing baseline expectations and for the design of new experiments.
| Parameter | Condition | Value | Reference |
| Critical Concentration of MreB Polymerization | ATP-bound MreB (in the absence of this compound) | 500 nM | |
| ATP-bound MreB (in the presence of this compound) | ~2000 nM | ||
| This compound (A22) MIC | E. coli | 3.1 µg/ml | |
| MP265 Binding Affinity (Kd) to MreB | In the presence of AMPPNP | 26 µM | |
| ATP Binding Affinity (Kd) to MreB | 1 µM |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on MreB polymerization are provided below.
MreB Protein Purification
A prerequisite for in vitro polymerization assays is the availability of purified MreB protein. The following is a general outline based on established protocols.
Objective: To obtain highly pure and polymerization-competent MreB protein.
Materials:
-
E. coli expression strain harboring an MreB expression vector (e.g., from Thermotoga maritima or Escherichia coli).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM KCl, 5 mM MgCl₂, 1 mM ATP, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Wash Buffer (Lysis buffer with lower imidazole concentration).
-
Elution Buffer (Lysis buffer with high imidazole concentration).
-
Size-Exclusion Chromatography (SEC) Buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM KCl).
-
Ni-NTA affinity resin.
-
FPLC system with a size-exclusion column (e.g., Superdex 75).
Procedure:
-
Overexpression: Induce MreB expression in the E. coli strain according to the specific vector requirements.
-
Cell Lysis: Harvest the cells and resuspend in Lysis Buffer. Lyse the cells using a sonicator or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged MreB protein with Elution Buffer.
-
Tag Cleavage (Optional): If a cleavable His-tag is used, incubate the eluted protein with the appropriate protease.
-
Size-Exclusion Chromatography: Further purify the MreB protein by SEC to remove aggregates and remaining impurities. Collect the monomeric MreB fractions.
-
Concentration and Storage: Concentrate the purified MreB protein and store it in a suitable buffer at -80°C.
Light Scattering Assay
This assay monitors the time course of MreB polymerization by measuring the increase in light scattering as monomers assemble into larger filaments.
Objective: To determine the effect of this compound on the rate and extent of MreB polymerization.
Materials:
-
Purified MreB protein.
-
Polymerization Buffer (e.g., 10 mM Imidazole pH 7.0, 1 mM MgCl₂, 20 mM KCl, 200 µM ATP).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Fluorometer or a dedicated light scattering instrument.
Procedure:
-
Preparation: Pre-spin the MreB protein stock at high speed to remove any aggregates.
-
Reaction Setup: In a cuvette, prepare the reaction mixture containing Polymerization Buffer and the desired concentration of MreB (e.g., 5 µM). For the test condition, add the desired concentration of this compound. For the control, add an equivalent volume of the solvent.
-
Initiation: Initiate the polymerization by adding ATP.
-
Measurement: Immediately place the cuvette in the instrument and record the light scattering intensity (e.g., at 400 nm) over time at a constant temperature (e.g., 20°C or 37°C).
-
Analysis: Plot the light scattering intensity as a function of time. Compare the lag phase, polymerization rate (slope of the linear phase), and the plateau phase between the control and this compound-treated samples.
Sedimentation Assay
This endpoint assay separates MreB filaments (pellet) from monomers (supernatant) by ultracentrifugation to determine the extent of polymerization and the critical concentration.
Objective: To quantify the amount of polymerized MreB in the presence and absence of this compound and to determine the critical concentration for polymerization.
Materials:
-
Purified MreB protein.
-
Polymerization Buffer.
-
This compound stock solution.
-
Ultracentrifuge.
-
SDS-PAGE materials.
Procedure:
-
Polymerization: Set up polymerization reactions with a range of MreB concentrations in the presence and absence of this compound. Incubate the reactions to allow them to reach steady state (e.g., overnight).
-
Ultracentrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time to pellet the MreB filaments.
-
Sample Collection: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of buffer equal to the supernatant volume.
-
SDS-PAGE Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Quantification: Stain the gel (e.g., with Coomassie Blue) and quantify the protein bands using densitometry.
-
Critical Concentration Determination: Plot the amount of polymerized MreB (pellet fraction) as a function of the total MreB concentration. The x-intercept of the linear fit of this plot represents the critical concentration.
Fluorescence Microscopy
Direct visualization of MreB filaments provides qualitative information about the effect of this compound on filament length and morphology.
Objective: To visualize the effect of this compound on the formation of MreB filaments.
Materials:
-
Fluorescently labeled MreB (e.g., labeled with Alexa Fluor dyes).
-
Polymerization Buffer.
-
This compound stock solution.
-
Microscope slides and coverslips.
-
Fluorescence microscope with an appropriate filter set.
Procedure:
-
Labeling: Label a small fraction of the purified MreB with a fluorescent dye according to the manufacturer's protocol.
-
Polymerization: Polymerize a mixture of labeled and unlabeled MreB in the presence and absence of this compound as described for the other assays.
-
Sample Preparation: Place a small volume of the polymerization reaction on a microscope slide and cover with a coverslip.
-
Imaging: Visualize the MreB filaments using a fluorescence microscope. Capture images of the filaments in both the control and this compound-treated samples.
-
Analysis: Compare the length, abundance, and morphology (e.g., bundling) of the MreB filaments between the different conditions. This compound is expected to prevent the formation of long, rigid polymers.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on MreB.
Proposed Mechanism of this compound Action on MreB Polymerization
Caption: this compound inhibits MreB polymerization, leading to cell shape defects.
References
- 1. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 2. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of MreB Inhibitor A22 Activity
For Researchers, Scientists, and Drug Development Professionals
A Note on Compound Nomenclature
Initial database searches for "Ebe-A22" may lead to a derivative of PD 153035, which is documented as being biologically inactive. This document focuses on the similarly named and well-characterized compound A22 , also known as S-(3,4-dichlorobenzyl) isothiourea. A22 is a potent and reversible inhibitor of the bacterial cytoskeletal protein MreB, an actin homolog essential for maintaining cell shape in many rod-shaped bacteria. The following protocols are designed to measure the in vitro activity of A22 and its analogs against MreB.
Introduction to MreB and the Inhibitor A22
MreB is a prokaryotic protein that is a structural homolog of eukaryotic actin. It polymerizes into filaments that form a helical structure underneath the cell membrane. This cytoskeleton is crucial for cell shape determination, chromosome segregation, and the spatial organization of cell wall synthesis. The MreB protein directs the machinery responsible for peptidoglycan synthesis, ensuring the rod shape of the bacterium is maintained during growth. Due to its essential role and its distinction from eukaryotic actin, MreB is a promising target for the development of novel antibiotics.
A22 is a small molecule inhibitor that disrupts the MreB cytoskeleton. It has been shown to bind to the nucleotide-binding pocket of MreB, acting as a competitive inhibitor of ATP binding.[1][2] This inhibition prevents the proper polymerization of MreB, leading to a loss of cell shape, defects in chromosome segregation, and ultimately, inhibition of bacterial growth.[3]
In Vitro Assays for A22 Activity
Several in vitro assays can be employed to quantify the inhibitory activity of A22 on MreB function. These assays primarily focus on two key aspects of MreB biology: its polymerization dynamics and its ATPase activity.
MreB Polymerization Assays
A22 inhibits the formation of MreB filaments. This can be quantified using light scattering assays and sedimentation assays.
2.1.1. Light Scattering Assay
This assay monitors the polymerization of MreB in real-time by measuring the increase in light scattering as monomers assemble into larger filaments.
2.1.2. Sedimentation Assay
This endpoint assay separates MreB filaments from monomers by ultracentrifugation. The amount of MreB in the pellet (filamentous form) versus the supernatant (monomeric form) is quantified to determine the extent of polymerization.
MreB ATPase Activity Assay
MreB exhibits ATPase activity that is coupled to its polymerization. A22, by competing with ATP, inhibits this activity.
Quantitative Data Summary
The following tables summarize key quantitative data for the activity of A22 against MreB.
| Parameter | Value | Assay Condition | Reference |
| Effect on Critical Concentration | |||
| MreB + ATP | 500 nM | 10 mM imidazole, pH 7.0, 20 mM KCl, 1 mM MgCl₂, 200 µM ATP at 20°C | [1] |
| MreB + A22 | ~2000 nM | 10 mM imidazole, pH 7.0, 20 mM KCl, 1 mM MgCl₂, 200 µM ATP at 20°C in the presence of A22 | [1] |
| Minimum Inhibitory Concentration (MIC) | |||
| E. coli | 3.1 µg/mL | Broth microdilution method | |
| P. aeruginosa | 2 - 64 µg/mL | Broth microdilution method against clinical isolates |
Experimental Protocols
Protocol for MreB Light Scattering Polymerization Assay
Objective: To monitor the effect of A22 on the kinetics of MreB polymerization.
Materials:
-
Purified MreB protein
-
A22 compound stock solution (in DMSO)
-
Polymerization Buffer: 50 mM Tris-HCl (pH 7.0 at 37°C), 50 mM KCl, 2 mM MgCl₂, 5 mM DTT, 10% glycerol
-
ATP stock solution (e.g., 100 mM)
-
Spectrofluorometer or a dedicated light scattering instrument with a 90° detection angle
Procedure:
-
Prepare a reaction mixture in a cuvette containing Polymerization Buffer and the desired final concentration of MreB (e.g., 5 µM).
-
Add A22 to the desired final concentration. An equivalent volume of DMSO should be added to the control cuvette.
-
Incubate the mixture at the desired temperature (e.g., 37°C) in the light scattering instrument and begin recording the baseline signal.
-
Initiate polymerization by adding ATP to a final concentration of 2 mM.
-
Monitor the increase in light scattering at a 90° angle over time. The excitation and emission wavelengths can be set to 400 nm.
-
Record the data until the scattering signal reaches a plateau.
-
Plot the light scattering intensity as a function of time to visualize the polymerization kinetics.
Protocol for MreB Sedimentation Assay
Objective: To determine the effect of A22 on the equilibrium of MreB monomer and polymer forms.
Materials:
-
Purified MreB protein
-
A22 compound stock solution (in DMSO)
-
Polymerization Buffer (same as in 4.1)
-
ATP stock solution
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
-
Densitometry software
Procedure:
-
Set up polymerization reactions in ultracentrifuge tubes. Each reaction should contain Polymerization Buffer, MreB (e.g., 5 µM), and either A22 at the desired concentration or DMSO as a control.
-
Initiate polymerization by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at the desired temperature for a sufficient time to reach equilibrium (e.g., 1 hour at 37°C).
-
Pellet the MreB filaments by ultracentrifugation at 100,000 x g for 30 minutes at the incubation temperature.
-
Carefully collect the supernatant, which contains the monomeric MreB.
-
Resuspend the pellet, which contains the filamentous MreB, in an equal volume of Polymerization Buffer.
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.
-
Stain the gel with Coomassie Blue and quantify the band intensities using densitometry to determine the relative amounts of monomeric and polymeric MreB.
Protocol for MreB ATPase Activity Assay (Malachite Green Assay)
Objective: To measure the rate of ATP hydrolysis by MreB in the presence and absence of A22.
Materials:
-
Purified MreB protein
-
A22 compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM KCl, 1 mM MgCl₂
-
ATP stock solution
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate and plate reader
Procedure:
-
Prepare a master mix of Assay Buffer containing MreB (e.g., 10 µM).
-
Add A22 or DMSO (control) to the master mix.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 25°C.
-
At various time points, take aliquots of the reaction and stop the reaction by adding EDTA to a final concentration of 0.5 M.
-
To measure the released inorganic phosphate (Pi), add the Malachite Green Reagent to the stopped reaction aliquots in a 96-well plate.
-
Incubate for the recommended time for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Generate a standard curve using the phosphate standard solution to calculate the concentration of Pi released in each sample.
-
Plot the amount of Pi released over time to determine the rate of ATP hydrolysis.
Visualizations
Signaling and Interaction Pathway of MreB
Caption: MreB interaction pathway in bacterial cell shape determination.
Experimental Workflow for MreB Sedimentation Assay
Caption: Workflow for the MreB sedimentation assay.
Mechanism of A22 Inhibition
Caption: Competitive inhibition of MreB polymerization by A22.
References
- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPase Activity, Structure, and Mechanical Properties of Filaments Assembled from Bacterial Cytoskeleton Protein MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Ebe-A22 Treatment to Induce Spherical Bacterial Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The compound S-(3,4-dichlorobenzyl)isothiourea, referred to as A22, is a potent and specific inhibitor of the bacterial cytoskeletal protein MreB.[1][2][3][4] MreB is an actin homolog that is crucial for maintaining the rod shape of many bacterial species.[1] By inhibiting MreB polymerization, A22 treatment disrupts the helical structure of the MreB cytoskeleton, leading to a loss of cell shape control and the formation of viable spherical cells, often referred to as spheroplasts or L-forms. This characteristic makes A22 a valuable tool for studying bacterial cell division, cell wall synthesis, and the roles of cell shape in various biological processes, including biofilm formation and pathogenicity. These application notes provide detailed protocols for the use of A22 to induce the formation of spherical bacteria for research purposes.
Mechanism of Action
A22 acts as a competitive inhibitor of ATP binding to MreB. This inhibition prevents the proper assembly of MreB filaments, which are essential for guiding the synthesis of the peptidoglycan cell wall along the longitudinal axis of rod-shaped bacteria. The disruption of this process results in the default spherical morphology. It is important to note that A22's target is not a penicillin-binding protein (PBP), distinguishing its mechanism from that of beta-lactam antibiotics that also induce spherical cell formation.
Quantitative Data Summary
The following table summarizes the effective concentrations of A22 against various bacterial strains as reported in the literature. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Bacterial Strain | A22 Concentration (µg/mL) | Observed Effect | Reference |
| Escherichia coli | 3.1 | Minimum Inhibitory Concentration (MIC) | |
| Escherichia coli | 2 - 64 | Range of MIC values for clinical isolates | |
| Pseudomonas aeruginosa | 2 - 64 | Range of MIC values for clinical isolates | |
| Shigella flexneri | 10 | Induction of coccoid forms without growth inhibition |
Experimental Protocols
Protocol 1: Induction of Spherical E. coli Cells in Liquid Culture
This protocol describes a general method for inducing the formation of spherical E. coli cells using A22 in a liquid growth medium.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
A22 hydrochloride (S-(3,4-dichlorobenzyl)isothiourea hydrochloride)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile culture tubes and flasks
-
Incubator with shaking capabilities (37°C)
-
Spectrophotometer
-
Microscope with phase-contrast or differential interference contrast (DIC) optics
Procedure:
-
Prepare A22 Stock Solution: Dissolve A22 hydrochloride in DMSO to a final concentration of 10 mg/mL. Store the stock solution at -20°C.
-
Overnight Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into a fresh flask of LB broth.
-
Growth to Mid-Log Phase: Incubate the subculture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of approximately 0.4-0.6).
-
A22 Treatment: Add A22 stock solution to the mid-log phase culture to achieve the desired final concentration. Based on literature, a concentration range of 2-10 µg/mL can be effective for inducing morphological changes without immediate cell lysis. A vehicle control (DMSO alone) should be run in parallel.
-
Incubation: Continue to incubate the treated culture at 37°C with shaking.
-
Monitoring Morphological Changes: At regular time intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot of the culture.
-
Microscopic Observation: Prepare a wet mount and observe the bacterial morphology under a microscope. Look for the transition from rod-shaped cells to spherical forms.
-
Viability Assessment (Optional): To determine if the resulting spherical forms are viable, perform serial dilutions and plate on LB agar plates to count colony-forming units (CFUs).
Protocol 2: Induction and Observation of Spherical Bacteria on Agar Plates
This protocol allows for the direct observation of A22's effect on bacterial morphology on a solid medium.
Materials:
-
E. coli or other susceptible bacterial strain
-
LB agar plates
-
A22 hydrochloride stock solution (10 mg/mL in DMSO)
-
Sterile spreaders
Procedure:
-
Prepare A22-Containing Agar Plates:
-
Autoclave LB agar and cool to approximately 50-55°C.
-
Add the A22 stock solution to the molten agar to the desired final concentration (e.g., 5-10 µg/mL). Mix gently to ensure even distribution.
-
Pour the A22-containing agar into sterile petri dishes and allow them to solidify.
-
Prepare control plates with DMSO alone.
-
-
Bacterial Inoculum: Prepare a suspension of the bacterial strain in sterile saline or LB broth, adjusted to a McFarland standard of 0.5.
-
Plating: Spread 100 µL of the bacterial suspension evenly onto the surface of the A22-containing and control agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation:
-
Observe the colony morphology on the A22-containing plates compared to the control plates.
-
To observe individual cell morphology, carefully scrape a small amount of growth from the plate, resuspend it in a drop of saline on a microscope slide, and examine under a microscope.
-
Visualizations
Caption: Mechanism of action of A22 in inducing spherical bacterial forms.
Caption: Experimental workflow for inducing spherical bacteria with A22.
Important Considerations
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Solvent Effects: As A22 is typically dissolved in DMSO, it is crucial to include a DMSO-only control in all experiments to account for any potential effects of the solvent on bacterial growth or morphology.
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Concentration Optimization: The optimal concentration of A22 for inducing spherical forms without causing rapid cell death may vary between bacterial species and strains. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific application.
-
L-form vs. Spheroplast: The terms L-form and spheroplast are often used interchangeably. L-forms are capable of proliferating without a cell wall, a process that can sometimes be induced by treatments that interfere with cell wall synthesis. Spheroplasts are spherical cells that have partially or completely lost their cell wall but may not be able to replicate. The viability and proliferative capacity of A22-induced spherical forms should be experimentally determined.
-
Gram-Positive Bacteria: The provided information primarily focuses on the effects of A22 on Gram-negative bacteria like E. coli and P. aeruginosa. The efficacy of A22 in inducing spherical forms in Gram-positive bacteria may differ and requires empirical validation.
By following these protocols and considering these factors, researchers can effectively utilize A22 as a tool to generate spherical bacterial forms for a wide range of scientific investigations.
References
- 1. Novel S-benzylisothiourea compound that induces spherical cells in Escherichia coli probably by acting on a rod-shape-determining protein(s) other than penicillin-binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-infectious effect of S-benzylisothiourea compound A22, which inhibits the actin-like protein, MreB, in Shigella flexneri - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ebe-A22 Concentration for Minimal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on determining the optimal concentration of Ebe-A22 to minimize toxicity in experimental models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high levels of cytotoxicity with this compound even at low concentrations. What could be the cause?
A1: High cytotoxicity at low concentrations can stem from several factors:
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Compound Stability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts. Ensure the compound is properly dissolved and stored according to the manufacturer's instructions. Consider performing a stability check of this compound in your specific experimental medium.
-
Off-Target Effects: The observed toxicity might be due to this compound hitting unintended cellular targets. A broader profiling of this compound's activity against a panel of kinases or receptors may be necessary to identify potential off-target interactions.
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Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the mechanism of action of this compound. It is advisable to test the compound on a panel of different cell lines, including non-cancerous control lines, to determine a therapeutic window.
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (medium with the same concentration of solvent) in your experiments to differentiate between compound- and solvent-induced toxicity.
Q2: How can we determine the optimal concentration of this compound that balances efficacy and toxicity?
A2: A dose-response study is crucial for determining the optimal concentration. This involves treating your cells with a range of this compound concentrations and measuring both the desired therapeutic effect (e.g., inhibition of cell proliferation) and cytotoxicity. The goal is to identify a concentration that maximizes the therapeutic effect while keeping cell death to a minimum. Assays such as the MTT, MTS, or CellTiter-Glo® assays can be used to assess cell viability.[1][2][3][4]
Q3: What are the recommended in vitro assays to assess this compound toxicity?
A3: A multi-parametric approach is recommended to comprehensively evaluate the toxicity profile of this compound.[4] Consider the following assays:
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Cell Viability Assays: (e.g., MTT, MTS, LDH release) to measure overall cell health and death.
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Apoptosis Assays: (e.g., Caspase-3/7 activity, Annexin V staining) to determine if the compound induces programmed cell death.
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Mechanism-Specific Assays: Based on the known or hypothesized target of this compound, you might employ specific functional assays. For instance, if this compound is a kinase inhibitor, a target engagement assay could be informative.
Q4: Our in vivo studies with this compound are showing unexpected toxicity. How can we troubleshoot this?
A4: In vivo toxicity can be more complex than in vitro observations. Here are some troubleshooting steps:
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Pharmacokinetics (PK) and Pharmacodynamics (PD): Analyze the PK/PD profile of this compound in your animal model. The compound's absorption, distribution, metabolism, and excretion (ADME) properties can significantly influence its toxicity.
-
Formulation and Route of Administration: The formulation and how the compound is administered can impact its local and systemic toxicity. It may be necessary to optimize the formulation to improve solubility and reduce irritation.
-
Metabolite Toxicity: The observed toxicity might be caused by a metabolite of this compound rather than the parent compound. Investigating the metabolic profile of this compound can provide insights.
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Histopathology: Conduct a thorough histopathological examination of major organs to identify any signs of tissue damage.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes hypothetical dose-response data for this compound in three different cell lines after a 48-hour treatment period.
| Cell Line | This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Apoptosis (Annexin V) |
| Cancer Cell Line A | 0 (Vehicle) | 100% | 2% |
| 0.1 | 95% | 5% | |
| 1 | 70% | 25% | |
| 10 | 20% | 75% | |
| 100 | 5% | 90% | |
| Cancer Cell Line B | 0 (Vehicle) | 100% | 3% |
| 0.1 | 98% | 4% | |
| 1 | 85% | 15% | |
| 10 | 45% | 50% | |
| 100 | 10% | 85% | |
| Normal Fibroblast Line | 0 (Vehicle) | 100% | 1% |
| 0.1 | 99% | 2% | |
| 1 | 95% | 5% | |
| 10 | 80% | 10% | |
| 100 | 50% | 20% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
96-well cell culture plates
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Cell line of interest
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Complete culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
6-well cell culture plates
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Cell line of interest
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Complete culture medium
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This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for in vitro determination of optimal this compound concentration.
References
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 3. kosheeka.com [kosheeka.com]
- 4. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting A22 Resistance in Bacterial Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with A22, a well-characterized inhibitor of the bacterial cytoskeletal protein MreB. The following information addresses common problems observed during experiments and offers potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My bacterial strain is showing unexpected resistance to A22. What are the possible reasons?
A1: Increased resistance to A22 can arise from several factors. Here's a troubleshooting guide to help you identify the cause:
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Target Modification (Most Common): The most frequently observed mechanism of A22 resistance is the acquisition of mutations in the mreB gene, which encodes the drug's target protein. These mutations can prevent A22 from binding effectively to MreB.[1][2]
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Incorrect Compound: Please verify that you are using A22 (S-(3,4-dichlorobenzyl)isothiourea) and not an incorrectly labeled or degraded compound.
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Experimental Conditions: Suboptimal experimental conditions can affect A22 efficacy. Ensure that the growth medium, pH, and incubation temperature are appropriate for your bacterial strain and the assay.
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Efflux Pumps: While less commonly reported for A22, overexpression of multidrug efflux pumps can contribute to reduced intracellular concentrations of various antibacterial compounds.[3]
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Biofilm Formation: Bacteria growing in biofilms can exhibit increased resistance to antimicrobial agents, including A22.[4][5]
Troubleshooting Workflow for Unexpected A22 Resistance
Caption: A flowchart for troubleshooting A22 resistance.
Q2: I have confirmed a mutation in the mreB gene. How can I be sure this is the cause of resistance?
A2: To confirm that a specific mreB mutation is responsible for A22 resistance, you can perform the following experiments:
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Site-Directed Mutagenesis: Introduce the identified mutation into the mreB gene of a susceptible (wild-type) strain. Then, determine the Minimum Inhibitory Concentration (MIC) of A22 for the engineered strain. A significant increase in the MIC compared to the wild-type strain will confirm the mutation's role in resistance.
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Complementation: In the resistant strain, introduce a plasmid carrying the wild-type mreB gene. If the strain's susceptibility to A22 is restored (i.e., the MIC decreases), it indicates that the mutation in the chromosomal copy of mreB was responsible for the resistance.
Q3: My A22-treated bacteria are not showing the expected morphological changes (i.e., they are not becoming spherical). What could be wrong?
A3: A22 inhibits MreB, which is crucial for maintaining a rod shape in many bacteria. The absence of a morphological change to a spherical shape upon A22 treatment could indicate a few issues:
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Intrinsic Resistance: Some bacterial species may have MreB variants that are not susceptible to A22, or they may have redundant mechanisms for maintaining cell shape.
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Insufficient A22 Concentration: The concentration of A22 may be too low to effectively inhibit MreB. This could be due to degradation of the compound, efflux pump activity, or experimental error.
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Rapid Development of Resistance: The bacterial population may have rapidly acquired resistance mutations in mreB during the experiment.
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Biofilm Growth: Bacteria within a biofilm may be less susceptible to A22 and may not exhibit the typical morphological changes.
Q4: Can resistance to A22 develop through mechanisms other than mreB mutations?
A4: While mutations in mreB are the most common cause of A22 resistance, other mechanisms are theoretically possible:
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Efflux Pumps: Overexpression of efflux pumps could reduce the intracellular concentration of A22, leading to decreased efficacy.
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Alterations in Cell Wall Metabolism: It has been observed that mutations in genes involved in the tricarboxylic acid (TCA) cycle can lead to increased tolerance to A22, possibly by increasing the pool of cell wall precursors.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of A22 against various bacterial strains. Note that MIC values can vary depending on the specific strain, growth medium, and experimental conditions.
| Bacterial Strain | A22 MIC Range (µg/mL) | Notes |
| Escherichia coli (clinical isolates) | 4 - 64 | The MIC of A22 was independent of the isolates' resistance profile to other drugs. |
| Pseudomonas aeruginosa (clinical isolates) | 2 - 64 | A22 showed bactericidal activity against P. aeruginosa. |
| Caulobacter crescentus (wild-type) | ~10 | A22-resistant mutants often have mutations in mreB. |
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of A22 by Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of A22 that inhibits the visible growth of a bacterial strain.
Materials:
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A22 hydrochloride
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Sterile 96-well microtiter plates
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Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
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Bacterial culture in logarithmic growth phase
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Spectrophotometer
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Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
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Prepare A22 Stock Solution: Dissolve A22 hydrochloride in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare A22 Dilutions: Perform serial twofold dilutions of the A22 stock solution in the growth medium across the wells of a 96-well plate. The final volume in each well should be 100 µL.
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Prepare Bacterial Inoculum: Dilute the logarithmic phase bacterial culture in fresh growth medium to a final concentration of approximately 5 x 10^5 CFU/mL.
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Inoculate the Plate: Add 100 µL of the bacterial inoculum to each well containing the A22 dilutions. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 2.5 x 10^5 CFU/mL.
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Controls:
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Growth Control: A well containing 100 µL of growth medium and 100 µL of the bacterial inoculum (no A22).
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Sterility Control: A well containing 200 µL of growth medium only.
-
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
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Determine MIC: The MIC is the lowest concentration of A22 at which there is no visible bacterial growth.
Protocol 2: Identification of mreB Mutations Conferring A22 Resistance
This protocol describes how to sequence the mreB gene from A22-resistant bacterial strains to identify potential resistance-conferring mutations.
Materials:
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A22-resistant and susceptible (control) bacterial cultures
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Genomic DNA extraction kit
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PCR primers specific for the mreB gene
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Taq DNA polymerase and PCR buffer
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Thermocycler
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Gel electrophoresis equipment
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PCR product purification kit
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Sanger sequencing service or next-generation sequencing platform
Procedure:
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Isolate Genomic DNA: Extract genomic DNA from both the A22-resistant and susceptible bacterial strains using a commercial kit.
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Amplify the mreB Gene:
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Design PCR primers that flank the entire coding sequence of the mreB gene.
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Perform PCR using the extracted genomic DNA as a template to amplify the mreB gene.
-
-
Verify PCR Product: Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
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Purify PCR Product: Purify the remaining PCR product to remove primers and other contaminants.
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Sequence the mreB Gene: Send the purified PCR product for Sanger sequencing. For a more comprehensive analysis of potential low-frequency mutations, next-generation sequencing can be used.
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Analyze Sequencing Data:
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Align the sequence of the mreB gene from the resistant strain with the sequence from the susceptible (wild-type) strain.
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Identify any nucleotide differences (mutations).
-
Translate the nucleotide sequences to amino acid sequences to determine if the mutations result in amino acid substitutions.
-
Signaling Pathways and Workflows
MreB's Role in Bacterial Cell Wall Synthesis
MreB is a crucial component of the elongasome, the protein complex responsible for cell wall synthesis during bacterial elongation. It forms filamentous structures that move circumferentially around the cell, guiding the machinery that synthesizes peptidoglycan. A22 disrupts this process by binding to MreB and inhibiting its polymerization.
Caption: MreB's role in guiding cell wall synthesis.
References
- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming off-target effects of Ebe-A22 in experiments
Welcome to the technical support center for Ebe-A22. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome potential off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects are unintended interactions of a compound with proteins other than its designated biological target.[1] For a kinase inhibitor like this compound, this means it may inhibit other kinases in addition to its primary target.[2] This is a significant concern as it can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the compound's role in a biological pathway.[1][3]
Q2: I'm observing a cellular phenotype that is stronger or different than expected. Could this be due to off-target effects of this compound?
A2: Yes, a discrepancy between the observed phenotype and the known outcome of inhibiting the primary target is a common indicator of off-target effects.[1] this compound might be affecting other signaling pathways that contribute to the overall cellular response. It is crucial to validate that the observed effect is a direct result of on-target inhibition.
Q3: How can I experimentally identify the off-target profile of this compound?
A3: Several methods are available to identify off-target interactions:
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Kinome Profiling: This is a broad screening approach where this compound is tested against a large panel of purified kinases to determine its selectivity. Commercial services are widely available for this.
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Chemical Proteomics: This unbiased technique uses an immobilized version of the inhibitor to capture binding proteins from a cell lysate, which are then identified by mass spectrometry.
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Phenotypic Screening: Comparing the cellular effects of this compound with the effects of genetically knocking down the intended target (e.g., using siRNA or CRISPR) can help distinguish on-target from off-target effects.
Q4: What is the difference between a direct off-target effect and an indirect or downstream effect?
A4: A direct off-target effect occurs when this compound binds to and inhibits an unintended kinase. An indirect effect happens downstream of either the intended target or an unintended target. For example, if this compound inhibits "Kinase X" (on-target), which normally suppresses "Kinase Y", you will indirectly see changes in the "Kinase Y" pathway. Distinguishing these is critical for accurate data interpretation.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity
You observe significant cell death at concentrations where you expect to only see specific inhibition of the target pathway.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inhibition of Essential Off-Target Kinases | 1. Perform a kinome-wide selectivity screen to identify other potent targets of this compound.2. Test inhibitors with different chemical scaffolds that target the same primary kinase.3. Lower the concentration of this compound to a range where it is more selective for its primary target. | Identification of unintended kinase targets responsible for toxicity. If cytotoxicity persists with structurally different inhibitors, it may be an on-target effect. |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound.2. Confirm the solubility of this compound in your specific cell culture medium.3. Always include a vehicle-only control (e.g., DMSO) to rule out solvent toxicity. | Prevention of non-specific effects caused by compound precipitation. |
Issue 2: Inconsistent or Contradictory Phenotypic Results
Your experimental results vary between replicates or contradict published findings for inhibitors of the same target.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Line-Specific Off-Target Effects | 1. Test this compound in multiple, distinct cell lines to determine if the phenotype is consistent.2. Verify the expression level of the primary target and known potent off-targets in your cell line(s) via Western Blot or qPCR. | Distinguishing between a general off-target profile and effects that are dependent on the specific cellular context. |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known resistance or compensatory pathways (e.g., feedback loops in MAPK or PI3K/Akt pathways).2. Consider combining this compound with a second inhibitor to block a suspected compensatory pathway. | A clearer understanding of the cellular response to inhibition and more consistent results. |
| Paradoxical Pathway Activation | 1. Some inhibitors can paradoxically activate a pathway in certain contexts (e.g., RAF inhibitors).2. Carefully analyze the phosphorylation status of proteins both upstream and downstream of the intended target. | Confirmation of whether this compound is causing unexpected pathway activation, which is a known, complex off-target phenomenon. |
Quantitative Data Summary
To effectively use this compound, it is crucial to understand its selectivity. A kinome screen provides quantitative data on its inhibitory activity against a wide range of kinases.
Table 1: Hypothetical Kinome Selectivity Profile of this compound (1 µM)
This table illustrates a sample output from a kinase profiling experiment. The selectivity index helps quantify how specific the inhibitor is for its intended target versus off-targets.
| Kinase Target | % Inhibition at 1 µM | On-Target / Off-Target | IC50 (nM) | Selectivity Index (IC50 Off-Target / IC50 On-Target) |
| Primary Target Kinase A | 98% | On-Target | 50 | N/A |
| Off-Target Kinase B | 92% | Off-Target | 150 | 3 |
| Off-Target Kinase C | 75% | Off-Target | 800 | 16 |
| Off-Target Kinase D | 55% | Off-Target | 2,500 | 50 |
| Off-Target Kinase E | 12% | Off-Target | >10,000 | >200 |
A higher selectivity index indicates greater specificity for the on-target kinase.
Experimental Protocols
Protocol 1: Western Blot for Pathway Analysis
Objective: To determine if this compound is affecting off-target signaling pathways by analyzing the phosphorylation status of key pathway proteins.
Methodology:
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Cell Culture and Treatment: Plate your cells (e.g., HeLa, A549) and allow them to attach overnight. Treat cells with this compound at a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).
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Cell Lysis: Following treatment, place plates on ice and wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Protein Quantification: Determine the protein concentration for each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated protein of interest (e.g., p-ERK, p-Akt) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
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Stripping and Re-probing: To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody for the total protein (e.g., Total ERK, Total Akt).
Protocol 2: Target Validation with CRISPR-Cas9 Knockout
Objective: To confirm that the biological effect of this compound is dependent on its intended target.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of the primary kinase into a Cas9-expressing vector (e.g., lentiCRISPRv2). Include a non-targeting control gRNA.
-
Lentivirus Production and Transduction: Produce lentiviral particles for each construct in a packaging cell line (e.g., HEK293T). Transduce your target cell line with the lentivirus.
-
Selection and Clonal Isolation: Select transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones to establish stable knockout cell lines.
-
Knockout Validation: Validate the knockout of the target protein in your clonal lines via Western Blot and/or Sanger sequencing of the genomic locus.
-
Functional Assay: Treat both the validated knockout cells and the non-targeting control cells with a dose-response of this compound.
-
Analysis: Measure the phenotype of interest (e.g., cell viability, apoptosis). If this compound retains its activity in the knockout cells, the phenotype is mediated by off-target effects.
Visualizations
Signaling Pathway Diagram
References
Ebe-A22 Technical Support Center: Preventing Degradation During Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Ebe-A22 during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored as a powder at -20°C, where it can be kept for up to three years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles.[1] For storage, it is recommended to keep these aliquots at -80°C for up to one year or at -20°C for up to one month.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO (9 mg/mL, 24.04 mM), but it is insoluble in water and ethanol.[1] It is advised to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Q4: Can I reuse a stock solution of this compound multiple times?
A4: To ensure the stability and integrity of this compound, it is highly recommended to aliquot stock solutions and avoid repeated freeze-thaw cycles.
Q5: Is this compound sensitive to light or temperature fluctuations during experiments?
A5: While specific data on light and acute temperature sensitivity for this compound is limited, general best practices for handling chemical compounds suggest minimizing exposure to light and maintaining a stable temperature to prevent potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Ensure proper storage of aliquots at -80°C or -20°C and avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in working solution. | Confirm the solubility of this compound in your experimental buffer. This compound is insoluble in aqueous solutions and ethanol. For in vivo experiments, prepare fresh working solutions on the day of use. | |
| Reduced activity of this compound | Improper storage of the powdered compound. | Ensure that the powdered this compound is stored at -20°C in a tightly sealed container to prevent moisture absorption. |
| Extended storage of diluted working solutions. | Prepare working solutions fresh for each experiment, especially for in vivo studies. | |
| Visible particulates or color change in solution | Chemical degradation or contamination. | Discard the solution. Use fresh, high-purity DMSO to prepare a new stock solution from the powdered compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of powdered this compound to room temperature before opening.
-
Add fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solution for In Vitro Experiments
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Further dilute the stock solution in the appropriate cell culture medium or experimental buffer to the final desired concentration immediately before use.
-
Due to its poor aqueous solubility, ensure thorough mixing and visually inspect for any precipitation.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
Refining Ebe-A22 dosage for long-term bacterial studies
Welcome to the technical support center for Ebe-A22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage for long-term bacterial studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the bacterial cytoskeletal protein MreB. MreB is an actin homolog that is essential for maintaining the rod shape of many bacteria. By inhibiting MreB, this compound disrupts the helical structure of MreB filaments, leading to a loss of cell shape, altered cell wall synthesis, and ultimately, inhibition of bacterial growth and biofilm formation.
Q2: What is a suitable concentration of this compound for long-term bacterial studies?
A2: For long-term studies, it is recommended to use a sub-inhibitory concentration (sub-MIC) of this compound. This will allow for the observation of long-term effects on bacterial physiology and behavior without causing rapid cell death or the swift development of resistance. Based on studies of biofilm formation, a concentration range of 1/16 to 1/2 of the minimum inhibitory concentration (MIC) is a good starting point.[1] It is crucial to determine the specific MIC for your bacterial strain of interest first.
Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?
A3: The MIC of this compound can be determined using the broth microdilution method. This involves preparing a series of two-fold dilutions of this compound in a 96-well plate and inoculating each well with a standardized bacterial suspension. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth after incubation. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: Is this compound cytotoxic to mammalian cells?
A4: this compound has been reported to have cytotoxic effects on some mammalian cell lines at higher concentrations. For example, an IC50 of 6.1 µM has been observed in HT-29 human colon cancer cells. It is advisable to perform a cytotoxicity assay on the relevant mammalian cell line for your experimental system to determine the appropriate concentration range that minimizes host cell toxicity. A general protocol for a cytotoxicity assay is available in the "Experimental Protocols" section.
Q5: How stable is this compound in bacterial culture media?
A5: The stability of this compound in your specific long-term culture conditions should be experimentally verified. A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method can be used to quantify the concentration of this compound in the culture medium over time. A detailed protocol for assessing the stability of this compound is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Organism/Cell Line | Value | Reference |
| MIC Range | Pseudomonas aeruginosa (clinical isolates) | 2 - 64 µg/mL | [1] |
| MIC Range | Escherichia coli (clinical isolates) | 4 - 64 µg/mL | [1] |
| IC50 | HT-29 (human colon cancer cells) | 6.1 µM |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strain of interest
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Method:
-
Prepare Bacterial Inoculum:
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Culture the bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
Materials:
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Mammalian cell line of interest
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Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Plate reader
Method:
-
Cell Seeding:
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Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for 24-72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
-
Protocol 3: this compound Stability Assessment in Culture Media (HPLC-UV)
Materials:
-
This compound
-
Bacterial culture medium of interest (e.g., LB broth, M9 minimal medium)
-
HPLC system with a UV detector
-
C18 column
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid
-
Sterile microcentrifuge tubes
-
Incubator
Method:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired bacterial culture medium at the intended experimental concentration.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes.
-
-
Incubation:
-
Incubate the tubes under the same conditions as your long-term experiment (e.g., 37°C, shaking).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 6, 12, 24, 48 hours), remove a tube from the incubator.
-
Centrifuge the sample to pellet any potential precipitates.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the HPLC system.
-
Use a suitable gradient of water with 0.1% formic acid and acetonitrile to elute this compound from the C18 column.
-
Monitor the elution of this compound using the UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Create a standard curve by injecting known concentrations of this compound.
-
Quantify the concentration of this compound in your samples at each time point by comparing the peak area to the standard curve.
-
Plot the concentration of this compound over time to determine its stability profile.
-
Troubleshooting Guides
Issue 1: No or minimal effect of this compound on bacterial growth.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | Verify the MIC of this compound for your specific bacterial strain and ensure the working concentration is appropriate. |
| Compound Instability | Assess the stability of this compound in your culture medium over the course of the experiment using the HPLC-UV protocol. Prepare fresh stock solutions regularly. |
| Bacterial Resistance | The bacterial strain may have acquired resistance to this compound. This can occur through mutations in the mreB gene. Sequence the mreB gene of the treated bacteria to check for mutations. |
Issue 2: Unexpected morphological changes in bacteria.
| Possible Cause | Troubleshooting Steps |
| This compound Concentration | High concentrations of this compound can lead to rapid cell rounding and lysis. Titrate the concentration to find a level that induces the desired morphological change without excessive cell death. |
| Off-target Effects | While this compound is known to target MreB, consider the possibility of off-target effects at high concentrations. Lower the concentration and observe if the specific morphological changes persist. |
| Contamination | Ensure the bacterial culture is pure, as contamination with other microorganisms can lead to unexpected morphologies. |
Issue 3: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum | Standardize the bacterial inoculum preparation to ensure a consistent starting cell density for each experiment. |
| Compound Precipitation | This compound may precipitate in the culture medium. Visually inspect the medium for any precipitates and consider using a solubilizing agent if necessary, ensuring it does not affect bacterial growth. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. |
Visualizations
Caption: Mechanism of this compound action on MreB and bacterial cell morphology.
Caption: Experimental workflow for refining this compound dosage in long-term studies.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Ebe-A22 Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ebe-A22 in their experiments. The content is designed for scientists and professionals in drug development, offering clear guidance on common pitfalls and best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a chemical compound that is structurally related to PD 153035, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. However, this compound is an inactive derivative, meaning it does not inhibit EGFR phosphorylation.[1][2] Its primary application is to serve as a negative control in experiments investigating the effects of EGFR inhibitors like PD 153035. By using an inactive analog, researchers can differentiate the specific effects of EGFR inhibition from other non-specific or off-target effects of the chemical scaffold.
Q2: How should I properly handle and store this compound?
Proper handling and storage are crucial for maintaining the integrity of this compound.
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Storage of Powder: Store the solid form of this compound at -20°C for up to 3 years.
-
Storage of Solvent Stocks: Prepare stock solutions in anhydrous DMSO. Aliquot these solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 1 year, or at -20°C for up to 1 month.[1]
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Solubility: this compound is soluble in DMSO at concentrations of 9-10 mg/mL.[1] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1] this compound is insoluble in water and ethanol.
Q3: What are the known off-target effects of this compound?
While this compound is inactive as an EGFR kinase inhibitor, it is not entirely inert. Some studies have shown that this compound can bind to and interact with double-stranded DNA, behaving as a typical intercalating agent. This interaction appears to have a preference for GC-rich sequences. Researchers should be aware of this potential off-target effect, especially if unexpected cellular responses are observed that are independent of EGFR signaling.
Troubleshooting Guides
Issue 1: Unexpected Activity or Cytotoxicity with this compound Control
Q: I am using this compound as a negative control, but I am observing a biological effect (e.g., reduced cell viability, changes in gene expression). What could be the cause?
A: This is an important observation and could be due to several factors:
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DNA Intercalation: As mentioned in the FAQs, this compound has been shown to interact with DNA. This can lead to cytotoxicity or changes in gene expression that are independent of EGFR inhibition. If you suspect this, consider assays to detect DNA damage or changes in the expression of genes sensitive to DNA intercalators.
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Compound Purity: Ensure the purity of your this compound stock. Impurities could have biological activity. If possible, obtain a certificate of analysis from your supplier.
-
Solvent Effects: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Your vehicle control (cells treated with the same concentration of DMSO as the this compound treated cells) should show no effect. If it does, you may need to lower the final DMSO concentration in your assay.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the chemical scaffold of this compound, irrespective of its EGFR activity.
Issue 2: No Difference Between Active Inhibitor (e.g., PD 153035) and this compound Control
Q: My active EGFR inhibitor is showing the same result as my this compound negative control (i.e., no inhibition of EGFR phosphorylation). What is the problem?
A: This suggests a problem with the experimental setup rather than the compounds themselves. Here is a logical flow to troubleshoot this issue:
Troubleshooting Flow for Lack of Inhibitor Effect
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Confirm EGFR Activation: First, verify that your positive control (e.g., EGF-stimulated cells) shows a strong increase in EGFR phosphorylation compared to the unstimulated control. If not, the issue may be with the ligand stimulation, the cell line's responsiveness, or the detection method.
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Check Active Inhibitor: Ensure that your active inhibitor (e.g., PD 153035) is from a reliable source and has been stored correctly. Degradation of the active compound will result in a lack of effect.
-
Western Blotting Issues: If you are using Western blotting, there could be several issues:
-
Antibody Problems: The primary antibody against phospho-EGFR may not be specific or sensitive enough. The secondary antibody could also be a problem.
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Transfer Issues: EGFR is a large protein (~175 kDa), and transfer to the membrane can be inefficient. Optimize your transfer conditions (e.g., use a wet transfer system, extend transfer time).
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Blocking: For phospho-protein detection, blocking with 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.
-
Issue 3: High Background in Western Blots for Phospho-EGFR
Q: I am getting high background on my Western blots when probing for phosphorylated EGFR, making it difficult to interpret the results. How can I reduce the background?
A: High background can obscure your results. Here are some common causes and solutions:
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Blocking: Inadequate blocking is a frequent cause. Increase the blocking time to 1-2 hours at room temperature or try a different blocking agent (e.g., 5% BSA instead of milk).
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Perform a titration to find the optimal concentration that gives a good signal-to-noise ratio.
-
Washing Steps: Increase the number and duration of your wash steps after antibody incubations to remove non-specifically bound antibodies.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
Data Presentation
Clear presentation of quantitative data is essential for accurate interpretation.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 374.23 g/mol | |
| Solubility in DMSO | ≥ 9 mg/mL | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble | |
| Powder Storage | -20°C for up to 3 years | |
| Stock Solution Storage | -80°C for up to 1 year |
Table 2: Example Quantification of Western Blot Data
| Treatment Group | p-EGFR Intensity (Normalized to Total EGFR) | Fold Change vs. EGF Control |
| Untreated Control | 0.15 | 0.15 |
| EGF Stimulation (100 ng/mL) | 1.00 | 1.00 |
| EGF + PD 153035 (1 µM) | 0.25 | 0.25 |
| EGF + this compound (1 µM) | 0.98 | 0.98 |
| EGF + Vehicle (DMSO) | 1.02 | 1.02 |
Experimental Protocols
Protocol: Analysis of EGFR Phosphorylation by Western Blot
This protocol describes a typical experiment to assess the effect of an EGFR inhibitor and its inactive control, this compound, on EGFR phosphorylation in a cell-based assay.
Materials:
-
A431 cells (or another cell line with high EGFR expression)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
PD 153035 (active inhibitor)
-
This compound (inactive control)
-
Anhydrous DMSO
-
Epidermal Growth Factor (EGF)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free medium.
-
Prepare stock solutions of PD 153035 and this compound in DMSO.
-
Pre-treat cells with the inhibitor, this compound, or vehicle (DMSO) at the desired final concentration for 1-2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes. Include an unstimulated control.
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for the large EGFR protein.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-EGFR primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control like GAPDH.
-
Visualizations
EGFR Signaling Pathway with Inhibitor Action
Experimental Workflow for EGFR Phosphorylation Assay
References
Technical Support Center: Ebe-A22 Microscopy Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Ebe-A22 cells in microscopy experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Cell Growth and Morphology
??? Q1: My this compound cells are growing slowly or not at all.
Slow or no cell growth can be attributed to several factors.[][2] First, ensure that the culture medium and serum are of high quality and not expired. Improper storage of the medium, such as freezing liquid media, can alter its pH and degrade essential nutrients.[] The incubation conditions are also critical; regularly verify the temperature and CO2 levels of your incubator. Additionally, over-trypsinization during passaging can damage the cells, reducing their viability and proliferation rate.[] Finally, consider the seeding concentration, as a density that is too low can inhibit cell growth.[]
??? Q2: The this compound cells are detaching from the culture vessel.
Detachment of adherent cells like this compound can occur for several reasons. Over-confluency can lead to cell detachment due to competition for resources. Conversely, a seeding concentration that is too low may result in insufficient cell-to-cell contact for proper adhesion. Ensure you are using the appropriate culture-treated flasks or plates. If the problem persists, consider coating the culture surface with an extracellular matrix protein.
??? Q3: I observe abnormal morphology in my this compound cell cultures.
Changes in cell morphology can be an early indicator of underlying issues. Contamination, particularly by mycoplasma, can alter cell shape and growth patterns. Chemical contaminants, such as endotoxins or residual detergents on glassware, can also impact cell health and appearance. It is also worth noting that genetic drift can occur in continuous cell lines over many passages, potentially leading to morphological changes.
Contamination
??? Q4: My this compound cell culture medium appears cloudy and has changed color.
A cloudy medium that rapidly changes color (typically to yellow) is a classic sign of bacterial contamination. Under a microscope, you may observe small, black, motile specks between the cells. Fungal contamination will present as filamentous mycelia, sometimes with visible clumps floating in the medium. If contamination is suspected, immediately discard the culture and decontaminate the incubator and biosafety cabinet.
??? Q5: The this compound cells are growing poorly, but the medium is not cloudy. What could be the cause?
This is a common symptom of mycoplasma contamination. Mycoplasmas are very small bacteria that lack a cell wall and are not visible under a standard light microscope. They do not cause the turbidity characteristic of other bacterial or fungal contaminations but can significantly impact cell health, leading to slower proliferation and altered metabolism. A PCR-based mycoplasma detection kit is recommended for routine screening.
Data and Protocols
Table 1: Common Contaminants in Cell Culture
| Contaminant | Microscopic Appearance | Medium Appearance | Effect on Cells |
| Bacteria | Small, rod-shaped or spherical, motile | Cloudy, rapid pH change (yellow) | Cell death, detachment |
| Fungi (Yeast) | Ovoid or spherical, budding | Slightly cloudy, may have a film on the surface | Cell death, clumping |
| Fungi (Mold) | Filamentous, branching mycelia | Turbid with visible clumps | Entanglement and death of cells |
| Mycoplasma | Not visible with a standard microscope | Clear, but pH may change faster than usual | Slow growth, altered morphology and function |
Experimental Protocol: Immunofluorescence Staining of this compound Cells
-
Cell Seeding: Seed this compound cells onto glass coverslips in a 24-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere and grow for 24-48 hours to reach 60-70% confluency.
-
Fixation: Gently aspirate the culture medium and wash the cells once with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against the target protein in 1% BSA/PBS to the recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in 1% BSA/PBS. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Microscopy: Image the stained cells using a fluorescence microscope with the appropriate filter sets.
Visual Guides
Caption: Hypothetical this compound signaling pathway.
Caption: this compound immunofluorescence workflow.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Adenine Base Editors (ABEs)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Adenine Base Editors (ABEs). Inconsistent results, particularly off-target effects, can be a significant challenge, and this resource aims to provide clear and actionable solutions.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with ABEs, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low On-Target Editing Efficiency | - Suboptimal sgRNA design- Inefficient delivery of ABE components- Inaccessible target locus (e.g., condensed chromatin) | - Redesign sgRNA using validated online tools.- Optimize transfection or transduction methods for the specific cell type.- Use chromatin accessibility assays to assess the target site. |
| High Off-Target Editing | - sgRNA-dependent off-target effects due to sequence similarity elsewhere in the genome.- sgRNA-independent off-target effects from the deaminase domain.[1] | - Perform a BLAST search of the sgRNA sequence to identify potential off-target sites.- Reduce the exposure time of cells to the ABE components by delivering them as mRNA or ribonucleoprotein complexes.[1]- Use higher-fidelity ABE variants if available. |
| Inconsistent Results Between Replicates | - Variability in transfection/transduction efficiency.- Cell culture heterogeneity.- Inconsistent timing of experimental steps. | - Include a positive control to monitor delivery efficiency.- Use a clonal cell population if possible.- Standardize all incubation times and procedures. |
| No Editing Observed | - Incorrect ABE variant for the target sequence (e.g., PAM site incompatibility).- Degradation of ABE components or sgRNA.- Ineffective delivery method. | - Ensure the protospacer adjacent motif (PAM) is compatible with the Cas9 variant used in the ABE.- Verify the integrity of ABE mRNA/protein and sgRNA.- Test a different delivery method (e.g., electroporation vs. lipid-based transfection). |
Frequently Asked Questions (FAQs)
1. What are the main types of off-target effects observed with Adenine Base Editors?
There are two primary types of off-target effects with ABEs:
-
sgRNA-dependent off-target effects: These occur when the ABE complex binds to and edits genomic sites that have high sequence similarity to the intended target. The Cas9 portion of the ABE can tolerate some mismatches between the sgRNA and the DNA, leading to editing at unintended locations.[2]
-
sgRNA-independent off-target effects: This type of off-target editing is caused by the deaminase domain of the ABE acting on DNA independently of sgRNA guidance. This can result in mutations at various positions throughout the genome.[1]
2. How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for reliable results. Here are some strategies:
-
Optimize sgRNA Design: Carefully design your sgRNA to have minimal homology to other genomic regions.
-
Transient Transfection: Delivering ABEs as mRNA or ribonucleoprotein (RNP) complexes instead of plasmids can reduce the duration of their expression in the cell, thereby lowering the chance of sgRNA-independent off-target editing.[1]
-
Use High-Fidelity Variants: Newer generations of ABEs are being developed with engineered Cas9 variants that have reduced off-target activity.
-
Whole-Genome Sequencing (WGS): For critical applications, performing WGS on edited and control cells is the most comprehensive way to identify all off-target mutations.
3. What is the basic mechanism of an Adenine Base Editor?
An Adenine Base Editor is a fusion protein typically composed of a Cas9 nickase (a version of Cas9 that only cuts one DNA strand) and an adenine deaminase. The sgRNA guides the ABE to the target DNA sequence. The deaminase then chemically converts an adenine (A) to inosine (I), which is read as guanine (G) by the cell's replication machinery. This results in a targeted A•T to G•C base pair change.
Figure 1. Simplified workflow of Adenine Base Editor (ABE) mechanism.
Experimental Protocols
Protocol: Detection of Off-Target Effects by Whole-Genome Sequencing (WGS)
This protocol outlines the key steps for identifying off-target mutations induced by ABEs using WGS.
-
Cell Preparation:
-
Culture cells to be edited.
-
Divide the cells into two groups: an experimental group to be treated with the ABE and a control group (e.g., mock-transfected or treated with a non-targeting sgRNA).
-
Transfect or transduce the experimental group with the ABE and the specific sgRNA.
-
-
Genomic DNA Extraction:
-
After a suitable incubation period, harvest both the experimental and control cells.
-
Extract high-quality genomic DNA from both groups using a commercial kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted genomic DNA according to the instructions of the sequencing platform (e.g., Illumina).
-
Perform high-coverage whole-genome sequencing on all samples.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from both experimental and control groups to the reference genome.
-
Call single nucleotide variants (SNVs) and small insertions/deletions (indels) for each sample.
-
Compare the variants found in the experimental group to those in the control group. Variants present only in the edited cells are potential off-target mutations.
-
Figure 2. Experimental workflow for off-target analysis using WGS.
References
Validation & Comparative
Validating the Specificity of MreB Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial cytoskeletal protein MreB is a promising target for the development of novel antibiotics. Its essential role in maintaining cell shape, chromosome segregation, and cell wall synthesis makes it a critical component for bacterial survival. Validating the specificity of small molecule inhibitors for MreB is paramount to ensure on-target efficacy and minimize off-target effects. This guide provides a comparative analysis of S-(3,4-dichlorobenzyl)isothiourea (A22), a widely studied MreB inhibitor, and its alternatives, supported by experimental data and detailed methodologies.
A note on nomenclature: This guide focuses on the compound A22, as extensive literature is available under this name. The term "Ebe-A22" did not yield specific results in a comprehensive search, and it is presumed that A22 is the compound of interest.
Comparative Analysis of MreB Inhibitors
The following table summarizes the in vitro inhibitory activity of A22 and its key alternatives against MreB from Escherichia coli (E. coli). The data is derived from MreB ATPase activity assays, a common method to assess the direct inhibition of MreB's enzymatic function.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| A22 | E. coli MreB | ATPase Activity | 447 ± 87 | [1] |
| CBR-4830 | E. coli MreB | ATPase Activity | 49 ± 8 | [1] |
| TXH11106 | E. coli MreB | ATPase Activity | 14 ± 2 | [1] |
Key Findings:
-
TXH11106 , a third-generation MreB inhibitor, demonstrates significantly enhanced potency against E. coli MreB compared to the first-generation compound A22 and the second-generation compound CBR-4830[1].
-
The IC50 value for TXH11106 is approximately 32-fold lower than that of A22, indicating a much stronger inhibition of MreB's ATPase activity in vitro[1].
-
CBR-4830 also shows a considerable improvement in potency over A22.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize MreB inhibitors.
MreB ATPase Activity Assay
This assay measures the enzymatic activity of MreB by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis. Inhibition of this activity is a direct indicator of target engagement.
Protocol:
-
Protein Purification: Purify wild-type MreB from the desired bacterial species (e.g., E. coli) using established protocols, such as affinity chromatography.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT).
-
Inhibitor Preparation: Dissolve the MreB inhibitors (A22, CBR-4830, TXH11106) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to be tested.
-
Assay Execution:
-
In a 96-well plate, add purified MreB protein to the reaction buffer.
-
Add the various concentrations of the inhibitors to the wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding a final concentration of 1 mM ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green phosphate assay.
-
Data Analysis: Determine the rate of ATP hydrolysis for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
MreB Polymerization Assay
MreB polymerizes into filaments in an ATP-dependent manner. This assay monitors the effect of inhibitors on this polymerization process, often using light scattering or fluorescence microscopy.
Protocol:
-
Protein and Reagent Preparation: Use purified MreB. Prepare a polymerization buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT).
-
Light Scattering Assay:
-
In a fluorometer cuvette, combine purified MreB with the polymerization buffer and the inhibitor at the desired concentration.
-
Initiate polymerization by adding ATP.
-
Monitor the increase in light scattering at a specific wavelength (e.g., 350 nm) over time at a constant temperature (e.g., 25°C). A decrease in the rate or extent of light scattering in the presence of the inhibitor indicates interference with polymerization.
-
-
Fluorescence Microscopy Assay:
-
Label purified MreB with a fluorescent dye (e.g., NT-647).
-
Initiate polymerization as described above in the presence or absence of the inhibitor.
-
At various time points, take aliquots of the reaction and visualize the MreB filaments using fluorescence microscopy. A reduction in the length or number of filaments indicates inhibition.
-
Validating Specificity and Off-Target Effects
Ensuring that a compound specifically interacts with its intended target is a critical step in drug development. While A22 is widely used as an MreB inhibitor, some studies suggest it may have off-target effects, including potential interactions with eukaryotic actin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that the thermal stability of a protein changes upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Treat the cells with the MreB inhibitor or a vehicle control for a specific duration.
-
Heat Shock: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble MreB at each temperature using Western blotting with an anti-MreB antibody.
-
Data Analysis: Plot the amount of soluble MreB as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates that the compound binds to and stabilizes MreB in the cell.
Proteome-Wide Off-Target Profiling
To comprehensively assess specificity, proteome-wide approaches can be employed to identify unintended targets of MreB inhibitors.
Methodology:
-
CETSA Coupled with Mass Spectrometry (MS): Perform a CETSA experiment as described above. Instead of a Western blot, analyze the soluble protein fractions from both control and inhibitor-treated cells using quantitative mass spectrometry. This will reveal which proteins, in addition to MreB, are thermally stabilized by the compound, thus identifying potential off-targets.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive probes to map the functional state of enzymes in a complex proteome. A competitive ABPP experiment, where the inhibitor competes with the probe for binding to its targets, can identify the direct protein targets of the compound on a proteome-wide scale.
Visualizations
Signaling and Experimental Workflows
Caption: MreB polymerization and its role in guiding cell wall synthesis.
Caption: Workflow for MreB ATPase inhibitor screening.
References
A Comparative Analysis of the Novel MreB Inhibitor A22 and Traditional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents that operate via mechanisms distinct from traditional antibiotics. This guide provides a comparative analysis of A22 (S-(3,4-dichlorobenzyl)isothiourea), a promising inhibitor of the bacterial cytoskeletal protein MreB, and conventional antibiotic classes. This comparison is supported by experimental data from published studies, with a focus on their mechanisms of action, spectrum of activity, and efficacy against resistant pathogens.
Mechanism of Action: A Fundamental Distinction
Traditional antibiotics primarily target a limited set of essential bacterial processes. In contrast, A22 introduces a novel mechanism by targeting the bacterial cytoskeleton, a relatively unexploited area for antibiotic development.
Traditional Antibiotics: These agents typically disrupt one of the following pathways[1][2][3][4][5]:
-
Cell Wall Synthesis: Inhibition of peptidoglycan synthesis, leading to cell lysis. (e.g., β-lactams, vancomycin).
-
Protein Synthesis: Binding to ribosomal subunits to inhibit protein production (e.g., macrolides, tetracyclines, aminoglycosides).
-
Nucleic Acid Synthesis: Interference with DNA replication and transcription (e.g., fluoroquinolones, rifampicin).
-
Folic Acid Metabolism: Inhibition of enzymes involved in the synthesis of essential folic acid (e.g., sulfonamides, trimethoprim).
A22 (MreB Inhibitor): A22 functions as a reversible inhibitor of the bacterial actin homolog, MreB. MreB is crucial for:
-
Cell Shape Determination: It forms helical filaments that guide the synthesis of the cell wall, thus maintaining a rod shape in many bacteria.
-
Cell Division and Chromosome Segregation: MreB plays a role in these fundamental cellular processes.
By inhibiting MreB, A22 disrupts these processes, leading to the formation of non-viable spherical cells and ultimately cell death.
Comparative Efficacy and Spectrum of Activity
The following tables summarize the in vitro efficacy of A22 and traditional antibiotics against key Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of A22 against Clinical Isolates
| Bacterial Species | Number of Isolates | A22 MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | 66 | 2 - 64 | |
| Escherichia coli | 66 | 4 - 64 |
Table 2: Synergistic Activity of A22 with Traditional Antibiotics
| Bacterial Species | Antibiotic Combination | Observed Effect | Reference |
| Pseudomonas aeruginosa | A22 + Ceftazidime | Synergism | |
| Pseudomonas aeruginosa | A22 + Meropenem | Synergism | |
| Escherichia coli | A22 + Cefoxitin | Synergism | |
| Escherichia coli | A22 + Azithromycin | Synergism |
Note: Synergism indicates that the combined effect of the two drugs is greater than the sum of their individual effects.
Efficacy Against Resistant Strains and Biofilms
A significant advantage of A22's novel mechanism is its potential to circumvent existing resistance mechanisms. Studies have shown that A22 is active against multidrug-resistant (MDR) clinical isolates of P. aeruginosa.
Furthermore, A22 has demonstrated efficacy in inhibiting biofilm formation and eradicating mature biofilms, particularly when used in combination with traditional antibiotics. This is a critical attribute, as biofilms are a major contributor to persistent and chronic bacterial infections. Synergistic combinations of A22 with antibiotics like ceftazidime and meropenem have been shown to effectively inhibit biofilm formation and eradicate mature biofilms of P. aeruginosa and E. coli.
Experimental Protocols
The data presented in this guide are based on established microbiological assays. The following are outlines of the key experimental protocols used to evaluate A22's efficacy.
1. Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method.
-
Procedure:
-
A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plates are incubated at a specified temperature and duration (e.g., 37°C for 16-20 hours).
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
2. Checkerboard Assay for Synergy Testing
-
Method: Broth microdilution checkerboard technique.
-
Procedure:
-
Two agents (e.g., A22 and a traditional antibiotic) are serially diluted in a 96-well plate, with one agent diluted along the x-axis and the other along the y-axis.
-
Each well is inoculated with a standardized bacterial suspension.
-
Following incubation, the Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).
-
3. Time-Kill Kinetics Assay
-
Method: Time-kill curve method.
-
Procedure:
-
A standardized bacterial suspension is exposed to different concentrations of the antimicrobial agent(s) over a period of time (e.g., 24 hours).
-
Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
-
The results are plotted as log10 CFU/mL versus time to visualize the rate of bacterial killing.
-
Conclusion
A22 represents a promising new class of antibacterial compounds with a mechanism of action that is distinct from all currently approved antibiotics. Its activity against multidrug-resistant Gram-negative bacteria and its ability to act synergistically with conventional antibiotics make it a valuable candidate for further development. The targeting of the MreB protein opens up a new avenue for combating bacterial infections, particularly those that have become refractory to traditional treatments. Further research into the optimization of A22 derivatives and their in vivo efficacy is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotics: Conventional Therapy and Natural Compounds with Antibacterial Activity—A Pharmaco-Toxicological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
Ebe-A22: A Comparative Analysis of Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Ebe-A22, a novel MreB inhibitor, against Gram-positive and Gram-negative bacteria. The document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents. It synthesizes available experimental data on this compound's spectrum of activity, mechanism of action, and quantitative performance metrics.
Executive Summary
This compound, also known as S-(3,4-dichlorobenzyl)isothiourea, demonstrates significantly greater efficacy against Gram-negative bacteria compared to Gram-positive bacteria. This disparity in activity is attributed to variations in the amino acid sequence of the A22 binding pocket within the MreB protein, the molecular target of the compound.[1] this compound functions by inhibiting the actin-like MreB protein, which is crucial for maintaining the rod shape of many bacteria, leading to the formation of non-viable spherical cells and disrupting essential cellular processes.[2][3][4]
Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following tables summarize the MIC values of this compound against a range of Gram-negative and Gram-positive bacteria, as determined by broth microdilution assays.
Table 1: Efficacy of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | MG1655 | 3.13 | [3] |
| Escherichia coli | ATCC 25922 | >256 | |
| Escherichia coli | Clinical Isolates | 4 - 64 | |
| Pseudomonas aeruginosa | ATCC 27853 | >256 | |
| Pseudomonas aeruginosa | Clinical Isolates | 2 - 64 | |
| Salmonella typhimurium | NBRC13245 | 3.13 |
Table 2: Efficacy of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | N/A | 100 | |
| Staphylococcus aureus | ATCC 29213 | >100 |
The data clearly indicates that this compound has a significantly lower MIC against several Gram-negative species, particularly E. coli and S. typhimurium in some studies, while its activity against the tested Gram-positive bacteria is substantially weaker. The variability in MICs for clinical isolates of E. coli and P. aeruginosa suggests that strain-specific factors can influence susceptibility.
Mechanism of Action and Proposed Signaling Pathway
This compound exerts its antibacterial effect by targeting the bacterial cytoskeletal protein MreB. This protein is essential for maintaining the rod shape of bacteria, chromosome segregation, and cell wall synthesis. By inhibiting MreB, this compound disrupts these vital processes, leading to a cascade of events culminating in bacterial cell death or growth inhibition.
Caption: Mechanism of this compound action on bacterial cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Caption: Experimental workflow for MIC determination.
Conclusion
The available data consistently demonstrate that this compound is a potent inhibitor of Gram-negative bacteria, particularly species like Escherichia coli and Salmonella typhimurium. Its efficacy against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus is markedly lower. This selective activity underscores the importance of the MreB protein structure in determining susceptibility to this compound. Further research into the structural differences of MreB between Gram-positive and Gram-negative bacteria could pave the way for the development of broader-spectrum MreB inhibitors. The potential for synergistic activity with conventional antibiotics also warrants further investigation to enhance the therapeutic utility of this class of compounds against challenging multidrug-resistant infections.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Cross-validation of Ebe-A22's Effects with Genetic Knockouts of MreB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects induced by the chemical inhibitor Ebe-A22 and genetic knockouts of its target, the bacterial cytoskeletal protein MreB. MreB, a homolog of eukaryotic actin, is a crucial determinant of cell shape in many rod-shaped bacteria, making it a promising target for novel antimicrobial agents. Understanding the parallels and distinctions between chemical and genetic inhibition of MreB is vital for validating its role as a drug target and for the development of new therapeutic strategies.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data on the effects of this compound treatment and mreB genetic knockouts on bacterial physiology. It is important to note that the data presented is a synthesis from various studies and direct comparative experiments under identical conditions are limited.
Table 1: Effects on Bacterial Morphology
| Parameter | This compound Treatment | Genetic Knockout of mreB | Bacterial Strain | Reference(s) |
| Cell Shape | Rod to spherical/coccoid | Rod to spherical | Escherichia coli, Pseudomonas aeruginosa, Caulobacter crescentus | [1][2][3][4] |
| Cell Diameter | Dose-dependent increase; up to ~1.7 µm from ~0.9 µm | Increase of ~35% (from 1.08 µm) | E. coli, Staphylococcus aureus | [5] |
| Cell Viability | Dose-dependent reduction | Reduced to ~81% from 95% | Pseudomonas fluorescens |
Table 2: Effects on Growth and Susceptibility
| Parameter | This compound Treatment | Genetic Knockout of mreB | Bacterial Strain | Reference(s) |
| Growth Rate | Dose-dependent inhibition | Can be viable but with reduced fitness | E. coli, P. aeruginosa, P. fluorescens | |
| Minimum Inhibitory Concentration (MIC) of this compound | 2-64 µg/mL | Not Applicable | P. aeruginosa | |
| Minimum Inhibitory Concentration (MIC) of this compound | 4-64 µg/mL | Not Applicable | E. coli |
Experimental Protocols
Protocol 1: Treatment of Bacteria with this compound for Microscopy
This protocol outlines a general procedure for treating bacterial cells with this compound to observe morphological changes.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (e.g., in DMSO)
-
Appropriate growth medium (e.g., LB, TSB)
-
Microscope slides and coverslips (poly-L-lysine coated for better adherence)
-
Fixative solution (e.g., 2.5% glutaraldehyde in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or Scanning Electron Microscope (SEM)
Procedure:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable liquid medium.
-
Dilute the this compound stock solution in the growth medium to the desired final concentration. A range of concentrations should be tested to determine the optimal concentration for morphological changes without immediate lysis.
-
Add the this compound solution to the bacterial culture. An untreated control culture with the same volume of DMSO should be run in parallel.
-
Incubate the cultures under their normal growth conditions for a predetermined time course (e.g., 1-4 hours).
-
At each time point, withdraw an aliquot of the culture for microscopic analysis.
-
Fixation: Centrifuge the cells, wash with PBS, and resuspend in a fixative solution like 2.5% glutaraldehyde for 30-60 minutes at room temperature.
-
Washing: Wash the fixed cells twice with PBS to remove the fixative.
-
Mounting: Resuspend the cells in PBS and mount a small volume on a poly-L-lysine coated slide.
-
Imaging: Observe the cells under a phase-contrast or fluorescence microscope. For higher resolution imaging, samples can be further processed for SEM.
Protocol 2: Construction of an mreB Knockout in Escherichia coli using Lambda Red Recombineering
This protocol provides a general workflow for creating a targeted gene deletion of mreB in E. coli using the lambda Red recombination system.
Materials:
-
E. coli strain carrying the lambda Red recombinase genes (e.g., SW102)
-
Plasmid containing a selectable marker (e.g., antibiotic resistance gene) flanked by FLP recognition target (FRT) sites.
-
Primers with ~50 bp homology arms flanking the mreB gene and sequences to amplify the selectable marker.
-
PCR reagents
-
Electroporator and cuvettes
-
Luria-Bertani (LB) agar plates with appropriate antibiotics
-
Arabinose (for induction of FLP recombinase in some systems)
Procedure:
-
Design Primers: Design PCR primers to amplify the antibiotic resistance cassette. The 5' ends of the primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the mreB gene.
-
Amplify Resistance Cassette: Perform PCR using the designed primers and the plasmid template to generate a linear DNA fragment containing the resistance gene flanked by mreB homology arms.
-
Prepare Electrocompetent Cells: Grow the E. coli strain containing the lambda Red system at 30°C to an OD600 of 0.5-0.6. Induce the expression of the lambda Red proteins by shifting the culture to 42°C for 15 minutes.
-
Prepare Cells for Electroporation: Immediately chill the induced cells on ice and wash them several times with ice-cold sterile water to make them electrocompetent.
-
Electroporation: Electroporate the purified PCR product into the competent cells.
-
Selection: Plate the electroporated cells on LB agar containing the appropriate antibiotic to select for mutants that have incorporated the resistance cassette in place of the mreB gene.
-
Verification: Verify the correct insertion of the resistance cassette and deletion of mreB by colony PCR using primers that flank the mreB locus.
-
(Optional) Removal of the Resistance Cassette: If a scarless deletion is desired, the resistance cassette can be removed by expressing FLP recombinase, which recognizes the FRT sites flanking the cassette. This is often achieved by inducing an arabinose-inducible FLP recombinase present in the host strain.
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Conclusion
Both the chemical inhibition of MreB by this compound and the genetic knockout of the mreB gene result in strikingly similar phenotypes, most notably the loss of rod shape and the formation of spherical cells. This strong correlation validates MreB as the primary target of this compound and underscores its essential role in maintaining bacterial morphology. While this compound offers a rapid and titratable method for studying MreB function, genetic knockouts provide a complete and permanent loss-of-function model. The quantitative data, though sourced from different studies, consistently point to the critical role of MreB in cell wall synthesis and dimensional control. Future studies employing direct, parallel comparisons of isogenic MreB knockout strains and their wild-type counterparts treated with this compound will be invaluable for a more nuanced understanding of the subtle differences between these two modes of MreB inhibition.
References
- 1. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MreB Orientation Correlates with Cell Diameter in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Bacterial actin MreB assembles in complex with cell shape protein RodZ - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytoskeleton: A Comparative Guide to Ebe-A22 and Other Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of cytoskeleton inhibitors is paramount. This guide provides a detailed comparison of the phenotypic effects of Ebe-A22, a bacterial cytoskeleton inhibitor, with prominent eukaryotic cytoskeleton inhibitors, supported by experimental data and detailed protocols.
This comprehensive analysis delves into the mechanisms of action and resultant cellular consequences of these inhibitors, offering a clear perspective for selecting the appropriate tool for research or therapeutic development. The prokaryotic inhibitor this compound is contrasted with the eukaryotic microtubule inhibitors Taxol and Vincristine, and the eukaryotic actin inhibitors Cytochalasin D and Latrunculin A.
Performance Snapshot: A Quantitative Comparison
The following table summarizes the key quantitative data for this compound and other well-characterized cytoskeleton inhibitors, providing a direct comparison of their inhibitory concentrations.
| Inhibitor | Target | Organism/Cell Type | Assay | Inhibitory Concentration (IC50/MIC) |
| This compound | MreB (Actin homolog) | Pseudomonas aeruginosa | Broth microdilution | MIC: 2-64 µg/mL[1][2][3] |
| Escherichia coli | Broth microdilution | MIC: 4-64 µg/mL[1][2] | ||
| Taxol (Paclitaxel) | β-tubulin (Microtubules) | Human ovarian carcinoma cell lines | Clonogenic assay | IC50: 0.4-3.4 nM |
| Human tumor cell lines | Not specified | IC50: 2.5-7.5 nM | ||
| MCF-7 (Human breast cancer) | MTT assay | IC50: 64.46 µmol/mL | ||
| SK-BR-3, MDA-MB-231, T-47D (Breast cancer) | MTS assay | IC50: Varies by cell line | ||
| Vincristine | β-tubulin (Microtubules) | MCF7-WT (Human breast cancer) | CCK-8 assay | IC50: 7.371 nM |
| VCR/MCF7 (Vincristine-resistant) | CCK-8 assay | IC50: 10,574 nM | ||
| L1210 (Murine leukemia) | Colony-forming assay | IC50: ~10 nM (for 50% cell kill) | ||
| CEM (Human lymphoblastoid leukemia) | Growth inhibition | IC50: ~10 nM (for 50% growth reduction) | ||
| Cytochalasin D | F-actin | Not specified | Not specified | Effective concentration for disrupting actin: 200 pM - 2 µM |
| HBL-100, MCF7 (Human breast cancer) | Apoptosis assay | Induces apoptosis at ≥ 4 µM | ||
| Latrunculin A | G-actin | T47D (Human breast carcinoma) | HIF-1 activation | IC50: 6.7 µM |
| Rhabdomyosarcoma cell lines | Growth inhibition | EC50: 80-220 nM | ||
| MDA-MB-231, MCF7 (Human breast cancer) | Antiproliferative assay | IC50: Varies by derivative |
Delving into the Mechanisms: Signaling and Workflow Diagrams
To visualize the distinct mechanisms of action and a typical experimental workflow, the following diagrams are provided.
Caption: Figure 1: Mechanism of Action of Cytoskeleton Inhibitors.
Caption: Figure 2: Experimental Workflow for Assessing Cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
Minimum Inhibitory Concentration (MIC) Assay for Bacteria
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Test compound (this compound) stock solution
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a standardized cell density, typically 5 x 10^5 CFU/mL.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
MTT Cell Viability Assay for Eukaryotic Cells
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate
-
Test compounds (Taxol, Vincristine, Cytochalasin D, Latrunculin A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Immunofluorescence Staining of the Cytoskeleton
This protocol allows for the visualization of the actin and microtubule networks within cells.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-β-actin)
-
Fluorescently labeled secondary antibodies
-
Phalloidin conjugated to a fluorophore (for F-actin)
-
DAPI or Hoechst stain (for nuclei)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with the chosen fixative. For microtubules, ice-cold methanol is often preferred, while paraformaldehyde is suitable for actin filaments.
-
Permeabilization: If using a non-permeabilizing fixative like paraformaldehyde, incubate the cells with the permeabilization buffer to allow antibodies to access intracellular structures.
-
Blocking: Incubate the cells with the blocking solution to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution.
-
Secondary Antibody/Phalloidin Incubation: After washing, incubate the cells with the fluorescently labeled secondary antibody and/or fluorescently conjugated phalloidin.
-
Nuclear Staining: Incubate with DAPI or Hoechst to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Observe the stained cells using a fluorescence microscope with the appropriate filters.
References
Validating the Mechanism of Action of the MreB Inhibitor A22 Using Structural Biology: A Comparative Guide
Note to the Reader: Initial searches for "Ebe-A22" indicated that this molecule is a derivative of PD153035 and is inactive as an inhibitor of ErbB-1 phosphorylation. Consequently, a guide on validating its mechanism of action is not feasible. This guide will instead focus on the well-characterized inhibitor A22 (S-(3,4-dichlorobenzyl)isothiourea) , which targets the bacterial cytoskeletal protein MreB. This serves as a robust example for demonstrating the use of structural biology in validating a compound's mechanism of action.
A22 is a reversible inhibitor of the bacterial protein MreB, an actin homolog essential for maintaining the rod shape of many bacteria.[1][2][3] By targeting MreB, A22 disrupts the bacterial cytoskeleton, leading to defects in cell morphology, chromosome segregation, and cell division, making MreB an attractive target for novel antibiotics.[4][5] This guide compares A22 with other MreB inhibitors and details the structural biology techniques used to elucidate its mechanism.
Data Presentation: A22 and Alternatives
The following table summarizes quantitative data for A22 and its alternatives, comparing their efficacy and impact on MreB.
| Compound | Target | Mechanism Type | Binding Affinity (Kd) | Effect on MreB Polymerization | ATPase Inhibition (IC50) | Minimum Inhibitory Concentration (MIC) |
| A22 | MreB | Competitive with ATP / Allosteric | ≤ 1.3 µM (for nucleotide-free MreB) | Increases critical concentration from ~0.5 µM to ~2.0 µM | - | 3.1 µg/mL (E. coli) |
| MP265 | MreB | Similar to A22 | - | Disrupts rod shape | - | - |
| CBR-4830 | MreB | ATP-Competitive | - | Induces spheroid phenotype | More potent than A22 | - |
| TXH11106 | MreB | Noncompetitive | - | Induces morphological changes consistent with MreB inhibition | Enhanced relative to A22 and CBR-4830 | - |
Experimental Protocols
Detailed methodologies for key experiments used to validate the mechanism of A22 are provided below.
Saturation Transfer Difference (STD) NMR Spectroscopy for Binding Analysis
This technique is used to confirm the direct binding of a small molecule (ligand) to a large protein and to determine the binding affinity.
-
Objective: To detect the binding of A22 to MreB and estimate the dissociation constant (Kd).
-
Protocol:
-
Prepare a sample of purified, nucleotide-free MreB protein in a suitable NMR buffer (e.g., phosphate buffer in D2O).
-
A high concentration of A22 (e.g., 5 mM) is added to the MreB sample.
-
A series of 1D 1H NMR spectra are acquired while varying the concentration of MreB (e.g., 0–12.8 µM).
-
Two types of spectra are recorded: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency where no protein signals are present.
-
The difference spectrum (off-resonance minus on-resonance) shows signals only from the ligand protons that are in close proximity to the protein, as they receive saturation transfer from the protein.
-
The intensity of the signals in the difference spectrum is analyzed as a function of the MreB concentration to calculate the Kd.
-
MreB Polymerization Assay by Light Scattering
This assay monitors the assembly of MreB monomers into filaments in the presence and absence of an inhibitor.
-
Objective: To quantify the effect of A22 on the rate and extent of MreB polymerization.
-
Protocol:
-
Prepare a standard reaction mixture containing: 50 mM Tris-HCl (pH 7.0), 5 mM DTT, 2 mM MgCl2, 50 mM KCl, 2 mM ATP, and 10% glycerol.
-
Add purified MreB protein to the reaction mixture at a concentration above its critical concentration (e.g., 4.0 µM).
-
For the test condition, add A22 (e.g., up to 300 µM) to the reaction mixture. A control reaction is run without A22.
-
Initiate the polymerization by adding ATP and immediately transfer the mixture to a cuvette in a dynamic light scattering (DLS) instrument or a spectrophotometer capable of measuring 90° light scattering.
-
Monitor the increase in light scattering over time at a fixed wavelength (e.g., 400 nm) at 37°C. An increase in scattering indicates filament formation.
-
To determine the critical concentration, allow MreB at various concentrations to polymerize overnight with and without A22. The light scattering is then measured, and the x-intercept of a plot of light scattering intensity versus MreB concentration gives the critical concentration.
-
X-ray Crystallography of the MreB-A22 Complex
This powerful technique provides atomic-level detail of the inhibitor binding site.
-
Objective: To determine the three-dimensional structure of MreB in complex with A22.
-
Protocol:
-
Overexpress and purify MreB protein.
-
Set up crystallization trials by mixing the purified MreB with A22 and a source of nucleotide (e.g., ATP or a non-hydrolyzable analog). The mixture is equilibrated against a reservoir solution containing a precipitant (e.g., polyethylene glycol) using vapor diffusion (sitting or hanging drop).
-
Once crystals are formed, they are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement (using a known MreB structure as a model) or other phasing methods.
-
The resulting electron density map is used to build and refine the atomic model of the MreB-A22 complex, revealing the precise binding interactions.
-
Visualizations
Signaling Pathway and Mechanism of A22
Caption: Mechanism of A22 inhibition of MreB polymerization and cell shape determination.
Experimental Workflow for A22 Mechanism Validation
Caption: Workflow for validating the mechanism of action of A22.
Logical Relationship of A22's Effects
References
- 1. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A22 (antibiotic) - Wikipedia [en.wikipedia.org]
- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
Ebe-A22 in comparison to other compounds targeting cell shape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ebe-A22 with other prominent compounds known to target cellular morphology. The information presented herein is curated from experimental data to facilitate an objective evaluation of this compound's performance and mechanism of action against established cytoskeletal inhibitors.
Introduction to this compound
This compound, an S-benzylisothiourea derivative, has emerged as a potent inhibitor of the bacterial actin homolog, MreB.[1] MreB is essential for maintaining the rod shape of many bacteria, playing a crucial role in cell wall synthesis, chromosome segregation, and cell polarity.[2][3] this compound's unique targeting of this prokaryotic cytoskeletal element makes it a compound of significant interest for the development of novel antibiotics.[4] Furthermore, recent studies have indicated that this compound also exerts effects on the eukaryotic actin cytoskeleton, broadening its potential applications and warranting a detailed comparison with other well-known cell shape-modifying agents.[5]
Mechanism of Action: A Comparative Overview
The shape of a cell is fundamentally dictated by its cytoskeleton. Compounds that modulate cell shape primarily achieve this by interfering with the dynamics of key cytoskeletal proteins. Here, we compare the mechanisms of this compound, Latrunculin A, Cytochalasin D, and TR100.
-
This compound: Primarily targets the bacterial MreB protein. It acts as a competitive inhibitor of ATP binding to MreB, which induces a state of low affinity for polymerization. This leads to the disassembly of MreB filaments and a subsequent loss of the bacterium's rod shape, often resulting in coccoid or lemon-shaped cells. Evidence also suggests that this compound can affect eukaryotic actin organization.
-
Latrunculin A: This marine macrolide disrupts the actin cytoskeleton by sequestering globular actin (G-actin) monomers. By binding to G-actin, Latrunculin A prevents its polymerization into filamentous actin (F-actin), leading to a net depolymerization of actin filaments and causing rapid changes in cell morphology, including cell rounding.
-
Cytochalasin D: A fungal metabolite that binds to the barbed (+) end of F-actin. This binding inhibits both the association and dissociation of actin monomers at this end, effectively capping the filament. The disruption of actin dynamics leads to changes in cell morphology and inhibition of cell division.
-
TR100: Represents a newer class of anti-cancer compounds that target a specific isoform of tropomyosin (Tm5NM1), a protein that associates with actin filaments. By selectively targeting a tropomyosin isoform that is upregulated in some cancer cells, TR100 aims to disrupt the actin cytoskeleton of tumor cells with greater specificity than general actin inhibitors.
Quantitative Comparison of Cellular Effects
The following tables summarize the available quantitative data on the effects of this compound and comparator compounds. It is important to note that these data are compiled from different studies and experimental systems; therefore, direct comparisons should be made with caution.
Table 1: Effect on Target Protein Polymerization
| Compound | Target Protein | Effect | Quantitative Measure |
| This compound | MreB (bacterial actin homolog) | Inhibition of polymerization | Increases critical concentration from 500 nM to ~2000 nM |
| Latrunculin A | Eukaryotic Actin | Sequesters G-actin monomers | Not directly comparable |
| Cytochalasin D | Eukaryotic Actin | Caps F-actin barbed ends | Not directly comparable |
| TR100 | Tropomyosin (Tm5NM1) on Actin Filaments | Destabilizes filaments | Not directly comparable |
Table 2: Cytotoxicity and Morphological Changes
| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration |
| This compound | U-87 MG (human glioblastoma) | Viability Assay | Cell Viability | ~25 µg/mL |
| Latrunculin A | NIL8 (hamster fibroblasts) | Morphology Assay | Complete Cell Rounding | 0.2 µg/mL |
| Tenocytes | Morphology Assay | Cell Rounding | 2 µM | |
| Cytochalasin D | NIL8 (hamster fibroblasts) | Morphology Assay | Maximum Cell Contraction | 10-20x higher than Latrunculin A |
| Fibroblasts | Morphology Assay | Altered Morphology | 70±7% of cells affected after 30 min | |
| Fibroblasts | Mechanical Properties | Change in Stiffness | 200 pM - 2 µM | |
| TR100 | SK-MEL-28 (melanoma) | Viability Assay | Cell Viability | ~2.5 µM |
| SH-EP (neuroblastoma) | Viability Assay | Cell Viability | ~5 µM |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these compounds and a general workflow for assessing their effects on cell shape.
Caption: MreB signaling pathway and the inhibitory action of this compound.
Caption: Eukaryotic actin signaling and points of inhibition.
Caption: Workflow for quantifying drug-induced cell shape changes.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of cytoskeleton-targeting compounds.
Protocol 1: Determination of IC50 for Cell Viability
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent eukaryotic cells using a colorimetric assay like the MTT assay.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (this compound, Latrunculin A, Cytochalasin D, TR100) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Quantification of Cell Shape Change using Microscopy
This protocol describes a method for quantifying changes in cell morphology, such as circularity, upon treatment with a cytoskeletal inhibitor.
Materials:
-
Cells cultured on glass-bottom dishes or multi-well plates suitable for imaging.
-
Test compounds.
-
Live-cell imaging system or a fluorescence microscope with an environmentally controlled chamber.
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Procedure:
-
Cell Culture and Treatment: Seed cells on the imaging plates and allow them to adhere. Treat the cells with the desired concentrations of the test compounds. Include a vehicle control.
-
Image Acquisition: Acquire images of the cells at different time points after treatment using phase-contrast or brightfield microscopy. For more detailed analysis, cells can be fixed and stained for F-actin (e.g., with fluorescently labeled phalloidin) and the nucleus (e.g., with DAPI), followed by fluorescence imaging.
-
Image Analysis:
-
Segmentation: Use image analysis software to automatically or semi-automatically outline the boundaries of the cells in the images.
-
Measurement: For each segmented cell, measure various shape parameters. A key parameter for cell rounding is circularity , which is calculated as 4π(area/perimeter²). A value of 1.0 indicates a perfect circle, with values approaching 0 indicating an increasingly elongated shape. Other useful parameters include cell area and aspect ratio.
-
-
Data Analysis:
-
Calculate the average circularity and other shape parameters for a large population of cells for each treatment condition and time point.
-
Perform statistical analysis to determine if the changes in cell shape are significant compared to the control.
-
If a dose-response was performed, plot the change in the shape parameter against the compound concentration to determine an EC50 for the morphological change.
-
Protocol 3: Quantification of Bacterial Cell Shape Change
This protocol outlines a method for quantifying changes in the shape of rod-shaped bacteria upon treatment with compounds like this compound.
Materials:
-
Rod-shaped bacterial culture (e.g., E. coli).
-
Liquid growth medium.
-
Test compound (e.g., this compound).
-
Microscope slides and coverslips.
-
Microscope with a high-magnification objective (e.g., 100x oil immersion) and a camera.
-
Image analysis software with the capability for particle analysis.
Procedure:
-
Bacterial Culture and Treatment: Grow a liquid culture of the bacteria to the mid-logarithmic phase. Add the test compound at the desired concentration. Include an untreated control. Incubate for a period sufficient to observe morphological changes (e.g., 1-2 hours).
-
Sample Preparation and Imaging: Take a small aliquot of the culture, place it on a microscope slide, and cover it with a coverslip. Acquire images of the bacteria, ensuring clear focus and good contrast.
-
Image Analysis:
-
Thresholding and Segmentation: Use image analysis software to binarize the images and segment individual bacterial cells.
-
Measurement: For each segmented bacterium, measure shape descriptors such as:
-
Aspect Ratio: The ratio of the major axis to the minor axis of the best-fit ellipse for the cell. A perfect rod will have a high aspect ratio, while a coccoid cell will have an aspect ratio close to 1.
-
Circularity: As described in Protocol 2.
-
-
-
Data Analysis:
-
Generate distributions of the shape parameters for both the treated and control populations.
-
Calculate the mean and standard deviation for each parameter and perform statistical tests to assess the significance of the changes.
-
Conclusion
This compound presents a distinct mechanism of action by targeting the prokaryotic cytoskeletal protein MreB, setting it apart from classical actin inhibitors like Latrunculin A and Cytochalasin D, and the more targeted anti-cancer agent TR100. While direct comparative quantitative data for cell shape modulation is still emerging, the available evidence suggests that this compound is a potent modulator of bacterial cell morphology. Its effects on eukaryotic cells, although observed, appear to occur at higher concentrations than its effects on bacteria. The provided protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the relative potency and specificity of this compound in various cellular contexts. The continued investigation of this compound and similar compounds holds promise for the development of new therapeutic strategies, particularly in the realm of infectious diseases.
References
- 1. alitheagenomics.com [alitheagenomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of A22's Antibacterial Efficacy Across Diverse Bacterial Genera
For Immediate Release
[City, State] – [Date] – In an effort to provide the scientific and drug development communities with a comprehensive understanding of the antibacterial agent A22 (S-(3,4-dichlorobenzyl)isothiourea), this guide presents a comparative study of its impact on a variety of bacterial genera. This document furnishes quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.
A22 is a chemical inhibitor that targets MreB, a prokaryotic homolog of actin.[1] MreB is a crucial protein for maintaining the rod shape of many bacteria, and its disruption leads to the formation of coccoid, non-viable cells.[1] This mechanism of action makes A22 a subject of interest in the development of novel antimicrobial agents. By interfering with MreB, A22 affects several essential cellular processes, including cell wall synthesis, chromosome segregation, and cell division.[2]
Comparative Antibacterial Activity of A22
The efficacy of A22 varies significantly across different bacterial genera, with a notably stronger effect on Gram-negative bacteria. This is likely due to variations in the amino acid sequence of the A22 binding pocket on the MreB protein between Gram-positive and Gram-negative species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of A22 against a range of bacteria as determined by broth microdilution assays in various studies.
| Bacterial Genus | Species | Gram Stain | MIC (µg/mL) | Reference |
| Escherichia | coli | Negative | 2 - 64 | [2] |
| coli (MG1655) | Negative | 3.13 | [3] | |
| Pseudomonas | aeruginosa | Negative | 2 - 64 | |
| aeruginosa (PAO1) | Negative | 4 | ||
| Salmonella | typhimurium (NBRC13245) | Negative | 3.13 | |
| Klebsiella | pneumoniae (ATCC 10031) | Negative | >256 | |
| Acinetobacter | baumannii | Negative | >4 | |
| Shigella | flexneri | Negative | >10 (growth not inhibited, but coccoid form induced) | |
| Bacillus | subtilis | Positive | 100 | |
| Staphylococcus | aureus (ATCC 29213) | Positive | >100 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth, visually matching the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
2. Preparation of A22 Dilutions: a. Prepare a stock solution of A22 in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the A22 stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted A22. b. Include a growth control well (bacteria and broth, no A22) and a sterility control well (broth only). c. Incubate the plate at 37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of A22 that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population.
1. Preparation of Reagents and Inoculum: a. Prepare CAMHB, sterile saline or phosphate-buffered saline (PBS) for dilutions, and Tryptic Soy Agar (TSA) plates. b. Prepare a bacterial inoculum as described in the broth microdilution protocol, with a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in multiple tubes or flasks.
2. Assay Setup: a. Prepare a series of tubes containing CAMHB with A22 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). b. Include a growth control tube without A22. c. Inoculate each tube with the prepared bacterial suspension.
3. Sampling and Plating: a. At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube. b. Perform ten-fold serial dilutions of each aliquot in sterile PBS. c. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
4. Incubation and Colony Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.
5. Data Analysis: a. Convert the CFU/mL values to log₁₀ CFU/mL. b. Plot the mean log₁₀ CFU/mL versus time for each A22 concentration and the growth control to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: A22's inhibition of the MreB signaling pathway.
References
Unveiling the Molecular Embrace: A Comparative Guide to the Ebe-A22 Binding Site on MreB
For researchers, scientists, and drug development professionals, understanding the precise binding interactions of small molecule inhibitors with their protein targets is paramount for effective drug design and optimization. This guide provides a comprehensive comparison of the binding site of Ebe-A22 on the bacterial cytoskeletal protein MreB, alongside alternative MreB inhibitors, supported by experimental data and detailed methodologies.
The bacterial actin homolog, MreB, is a crucial protein involved in maintaining cell shape, chromosome segregation, and cell wall biosynthesis, making it an attractive target for novel antibiotics. This compound (S-(3,4-dichlorobenzyl)isothiourea), hereafter referred to as A22, is a well-characterized small molecule inhibitor of MreB that disrupts its polymerization dynamics. Initial studies suggested that A22 acts as a competitive inhibitor by binding directly to the ATP-binding pocket of MreB. However, more recent evidence from X-ray crystallography has refined this model, revealing a more nuanced interaction.
The A22 Binding Pocket: Adjacent to, Not Competing with, ATP
Contrary to early hypotheses of competitive inhibition within the nucleotide-binding pocket[1][2], co-crystal structures of MreB in complex with A22 and ATP have demonstrated that A22 binds to a distinct pocket located adjacent to the nucleotide-binding site[3]. This binding site is formed by residues from different subdomains of the MreB protein.
The interaction of A22 with this allosteric pocket is thought to impede the conformational changes in MreB that are necessary for its polymerization into functional filaments[3]. While not directly competing with ATP for binding, the presence of A22 in this adjacent pocket appears to allosterically affect the protein's ability to productively utilize ATP for polymerization.
Comparison of MreB Inhibitors
To provide a broader perspective, this section compares A22 with two other notable MreB inhibitors: MP265, a close structural analog of A22, and CbtA, a bacterial toxin with a distinct mechanism of action.
| Inhibitor | Binding Site on MreB | Mechanism of Action | Binding Affinity (Kd) |
| A22 | Pocket adjacent to the nucleotide-binding site | Allosterically inhibits MreB polymerization by impeding ATP-induced conformational changes. | ≤ 1.3 µM (from STD NMR)[4] |
| MP265 | Same pocket as A22 | Similar to A22, disrupts MreB polymerization. Noted to be less cytotoxic than A22. | Not explicitly determined, but considered to have a similar affinity to A22. |
| CbtA | Inter-protofilament interface | A bacterial toxin that inhibits MreB polymerization by directly binding to the interface between MreB monomers, preventing filament formation. | Not quantitatively determined, but shown to effectively disrupt MreB-MreB interactions. |
Experimental Methodologies for Characterizing MreB-Inhibitor Interactions
The confirmation and characterization of the binding sites and affinities of molecules like A22 on MreB rely on a combination of biophysical and structural biology techniques. Below are detailed protocols for key experiments.
Saturation Transfer Difference (STD) NMR Spectroscopy
This technique is used to identify and characterize the binding of small molecules (ligands) to large proteins. It relies on the transfer of magnetization from the saturated protein to the bound ligand.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of purified MreB protein in a suitable NMR buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the inhibitor (e.g., A22) in the same buffer.
-
Mix the MreB protein and the inhibitor in an NMR tube to achieve final concentrations typically in the micromolar range for the protein and a 20-100 fold excess for the ligand.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the mixture to serve as a reference.
-
Perform the STD NMR experiment by selectively saturating a region of the protein's proton spectrum where no ligand signals are present. This is typically achieved using a train of Gaussian-shaped pulses.
-
Acquire an off-resonance spectrum where the saturation frequency is applied to a region with no protein or ligand signals.
-
The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
Protons of the ligand that are in close proximity to the protein will show signals in the STD spectrum.
-
The intensity of the STD signals is proportional to the strength of the interaction.
-
To determine the dissociation constant (Kd), a titration experiment is performed where the concentration of the ligand is varied while keeping the protein concentration constant. The STD amplification factor is then plotted against the ligand concentration and fitted to a binding isotherm.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the purified MreB protein and the inhibitor solution extensively against the same buffer to minimize heats of dilution. A typical buffer is 20 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles.
-
-
ITC Experiment Setup:
-
Fill the sample cell of the calorimeter with the MreB protein solution (typically 10-50 µM).
-
Fill the injection syringe with the inhibitor solution (typically 10-20 times the concentration of the protein in the cell).
-
-
Titration and Data Acquisition:
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
MreB Polymerization Assay (Light Scattering)
This assay monitors the polymerization of MreB into filaments by measuring the increase in light scattering over time. Inhibitors of polymerization will reduce the rate and extent of light scattering.
Experimental Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified MreB protein (typically 2-5 µM) in a polymerization buffer (e.g., 50 mM Tris-HCl pH 7.0, 50 mM KCl, 2 mM MgCl2).
-
Add the desired concentration of the inhibitor (e.g., A22) or a vehicle control to the reaction mixture.
-
-
Initiation of Polymerization:
-
Initiate the polymerization by adding ATP to a final concentration of 1-2 mM.
-
-
Light Scattering Measurement:
-
Immediately place the reaction mixture in a fluorometer or a dedicated light scattering instrument.
-
Monitor the increase in light scattering at a 90° angle over time, typically at a wavelength of 350-400 nm.
-
-
Data Analysis:
-
Plot the light scattering intensity as a function of time.
-
Compare the polymerization curves in the presence and absence of the inhibitor to determine its effect on the rate and extent of MreB filament formation. The critical concentration for polymerization can also be determined by measuring the light scattering at steady state for a range of MreB concentrations.
-
Visualizing the Experimental Workflow and Binding Logic
To further clarify the experimental process and the logical implications of A22 binding, the following diagrams are provided.
References
- 1. Modeling the MreB-CbtA Interaction to Facilitate the Prediction and Design of Candidate Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Status of Targeting MreB for the Development of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ebe-A22 for Laboratory Professionals
For Immediate Release
Providing critical safety and logistical information for researchers, scientists, and drug development professionals, this guide outlines the essential procedures for the proper disposal of Ebe-A22. Adherence to these protocols is vital for ensuring laboratory safety and environmental compliance.
This compound is a derivative of PD 153035, an inhibitor of ErbB-1 phosphorylation.[1][2][3] While specific hazard data for this compound is not extensively documented, its structural similarity to other quinazoline derivatives necessitates handling it as a potentially hazardous chemical.[4][5] All waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous chemical waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the toxicological profiles of related quinazoline compounds, a cautious approach should be taken when handling this compound. The primary routes of potential exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected for integrity before each use. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | A certified respirator should be used if handling the compound as a powder outside of a chemical fume hood or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in standard trash.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weighing papers, contaminated PPE) in a dedicated, clearly labeled, and sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container that is compatible with the solvent used. The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and the solvent.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
-
Waste Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Provide the disposal company with all available safety information for the compound.
Spill Cleanup Procedures
In the event of a spill, the following steps should be taken to ensure safe cleanup:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and eliminate any potential ignition sources.
-
Ventilate: Ensure the area is well-ventilated. If possible, conduct the cleanup in a chemical fume hood.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust. For liquid spills, use an inert absorbent material such as sand or vermiculite.
-
Collection: Place all contaminated cleanup materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Experimental Workflow for Disposal
References
Personal protective equipment for handling Ebe-A22
Disclaimer: Information regarding the specific substance "Ebe-A22" is not available in public chemical or safety databases. Therefore, this guidance is based on a risk assessment for a hypothetical potent, cytotoxic small molecule compound, a common class of substances in drug development research. Researchers must conduct a formal risk assessment based on the known properties of any new chemical entity provided by the manufacturer's Safety Data Sheet (SDS) before commencing work.[1][2][3]
This document provides a comprehensive framework for the safe handling, use, and disposal of potent compounds like this compound to ensure the safety of laboratory personnel and the integrity of experimental work.
Foundational Risk Assessment
Before handling any new chemical, a thorough risk assessment is mandatory.[2][4] This process involves identifying the intrinsic hazards of the compound and evaluating the risks associated with the specific procedures being performed.
Key Assessment Steps:
-
Review Safety Data Sheet (SDS): The SDS is the primary source of information regarding a chemical's properties, hazards, and required safety precautions.
-
Evaluate Toxicity and Routes of Exposure: Determine the potential for acute and chronic toxicity, carcinogenicity, and reproductive hazards. Identify primary routes of exposure, such as inhalation of aerosols, dermal contact, or accidental ingestion.
-
Assess the Procedure: Analyze the specific experimental steps. Operations like weighing powders, preparing concentrated stock solutions, or sonication can increase the risk of generating aerosols and require stricter controls.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the hazardous substance and must be appropriate for the assessed risk level. For a potent cytotoxic compound, the following PPE is required.
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves (powder-free). The outer pair should have long cuffs that extend over the gown's sleeves. | Provides a robust barrier against dermal absorption. Double gloving allows for the safe removal of a contaminated outer layer. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated). Must have long sleeves with tight-fitting knit cuffs. | Protects skin and personal clothing from splashes and contamination. The back-closure design minimizes inward leakage. |
| Eye/Face Protection | Chemical splash goggles providing a complete seal around the eyes. A full-face shield should be worn over goggles when there is a significant risk of splashes. | Protects mucous membranes of the eyes and face from splashes of liquids or powders. |
| Respiratory Protection | An N95 or higher-rated respirator is required when handling the compound as a powder outside of a containment device (e.g., weighing). Surgical masks are not sufficient. | Prevents the inhalation of hazardous aerosolized particles. |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Prevents the tracking of contamination out of the designated handling area. |
Experimental Protocols: Handling and Disposal
A systematic approach is crucial for safely handling potent compounds. The following protocols outline the key phases of handling and disposal.
3.1. Preparation and Handling Workflow
-
Designate Area: All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to contain any potential spills or aerosols. The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Don PPE: Before entering the designated area, put on all required PPE in the correct order (e.g., shoe covers, gown, inner gloves, mask, goggles, outer gloves).
-
Weighing and Aliquoting: If handling a powder, conduct all weighing and transfer operations within the containment of a BSC or fume hood to minimize dust generation. Use wet absorbent gauze to handle powders to prevent them from becoming airborne.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep all vials and containers covered as much as possible.
-
Post-Handling Decontamination: After handling is complete, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a detergent solution followed by 70% isopropyl alcohol). Dispose of all cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE carefully in the designated doffing area to avoid self-contamination. Dispose of all single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Immediately wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
3.2. Spill Management Plan Immediate and correct response to a spill is critical to minimize exposure and environmental contamination. All labs must have a clearly labeled spill kit readily accessible.
-
Small Spill (<5 mL or 5 g):
-
Alert personnel in the immediate area and restrict access.
-
Wearing full PPE, gently cover a liquid spill with absorbent pads or a powder spill with damp cloths to prevent aerosolization.
-
Working from the outside in, clean the area. Place all contaminated materials into a cytotoxic waste bag.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.
-
-
Large Spill (>5 mL or 5 g):
-
Evacuate the area immediately and alert the lab supervisor and institutional safety officer.
-
Restrict access to the area and post warning signs.
-
Cleanup should only be performed by trained personnel equipped with appropriate PPE, including respiratory protection.
-
3.3. Disposal Plan All waste contaminated with this compound must be segregated from regular laboratory waste and disposed of according to institutional and local regulations for cytotoxic/hazardous waste.
-
Waste Segregation: All items that come into contact with the compound (e.g., gloves, gowns, vials, pipette tips, absorbent pads) are considered contaminated and must be disposed of as hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste. These are often color-coded (e.g., yellow or purple bins) for easy identification.
-
Sharps: All contaminated sharps (needles, scalpels, broken glass) must be placed in a designated cytotoxic sharps container.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
